4-Dimethylaminotolan
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15N |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C16H15N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,1-2H3 |
InChI Key |
WBLCYYFORJVCJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 4-Dimethylaminotolan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Dimethylaminotolan, also known as 4-(phenylethynyl)-N,N-dimethylaniline. This compound is a valuable building block in the development of organic materials and potential pharmaceutical agents. This document details the prevalent synthetic methodologies, focusing on the Sonogashira coupling reaction, and outlines effective purification protocols, including column chromatography and recrystallization.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst in the presence of a base.[1] For the synthesis of this compound, this typically involves the reaction of 4-iodo-N,N-dimethylaniline with phenylacetylene.
General Reaction Scheme:
Experimental Protocol: Sonogashira Coupling
This protocol is a composite of established methods for Sonogashira couplings of similar substrates.[2][3]
Materials:
-
4-iodo-N,N-dimethylaniline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine (TEA), diisopropylamine (iPr2NH), or cesium carbonate (Cs2CO3))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO))
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 4-iodo-N,N-dimethylaniline (1.0 eq), Pd(PPh3)2Cl2 (e.g., 2-5 mol%), and CuI (e.g., 1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
Anhydrous solvent and the base (e.g., 2-3 eq) are added via syringe.
-
Phenylacetylene (1.1-1.5 eq) is then added dropwise to the stirred mixture.
-
The reaction mixture is heated to a specified temperature (typically between room temperature and 80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then subjected to purification.
Quantitative Data Summary:
| Parameter | Value/Condition | Reference |
| Reactants | ||
| 4-iodo-N,N-dimethylaniline | 1.0 equivalent | [2][3] |
| Phenylacetylene | 1.1 - 1.5 equivalents | [2][4] |
| Catalysts | ||
| Palladium Catalyst (e.g., Pd(PPh3)2Cl2) | 0.5 - 5 mol% | [3][4] |
| Copper(I) Iodide (CuI) | 1 - 6 mol% | [2] |
| Reaction Conditions | ||
| Base | Triethylamine, Diisopropylamine, or Cesium Carbonate | [1][2][3] |
| Solvent | DMF, THF, or DMSO | [2] |
| Temperature | Room Temperature to 80 °C | [3][5] |
| Reaction Time | 1 - 24 hours (monitored by TLC) | [2] |
| Yield | Up to 83% (for analogous compounds) | [2] |
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound via Sonogashira coupling.
Purification of this compound
Purification of the crude product is crucial to obtain this compound of high purity. The two most common and effective methods are column chromatography and recrystallization.
Column Chromatography
Flash column chromatography is a widely used technique for the purification of organic compounds.[6] The choice of the solvent system (eluent) is critical for achieving good separation. For compounds with functionalities similar to this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or ether is commonly employed.[7]
Experimental Protocol: Column Chromatography
-
A silica gel slurry is prepared in the chosen eluent and packed into a glass column.
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel.
-
The solvent is evaporated to yield a dry powder, which is then carefully loaded onto the top of the packed silica gel column.
-
The column is eluted with the chosen solvent system, and fractions are collected.
-
The fractions are analyzed by TLC to identify those containing the pure product.
-
The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Eluent Systems for Column Chromatography:
| Eluent System | Ratio (v/v) | Notes | Reference |
| Hexane : Ethyl Acetate | Gradient | A common system for a wide range of polarities. | [2] |
| Petroleum Ether : Ethyl Acetate | 20 : 1 | Suitable for less polar compounds. | [7] |
| Hexane : Ether : Acetone | 30 : 1 : 2 | A specific system used for a Sonogashira product. | [5] |
Recrystallization
Recrystallization is a purification technique based on the differential solubility of the compound and impurities in a particular solvent at different temperatures.
Experimental Protocol: Recrystallization
-
The crude this compound is dissolved in a minimum amount of a suitable hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.
-
The hot solution is filtered to remove insoluble impurities and the charcoal.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
The purified crystals are then dried under vacuum.
Potential Recrystallization Solvents:
A suitable recrystallization solvent for this compound would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, toluene, or a mixture of solvents like toluene-hexane.[2]
Purification Workflow Diagram:
Caption: Purification workflow for this compound.
Signaling Pathways
A thorough search of the scientific literature reveals no established biological signaling pathways in which this compound is known to be directly involved. This compound is primarily utilized as a chemical intermediate in organic synthesis and for the development of materials with specific photophysical properties. Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time.
Conclusion
The synthesis of this compound is reliably achieved through the Sonogashira coupling reaction, a versatile and powerful tool in organic chemistry. Subsequent purification by column chromatography and/or recrystallization can yield a product of high purity suitable for further research and development. While the biological activity of this compound is not well-documented, its utility as a synthetic building block remains significant in various scientific disciplines.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 3. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. Purification [chem.rochester.edu]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
Unveiling the Solvent-Dependent Photophysical Behavior of 4-(Dimethylamino)-4'-cyanostilbene (DCS)
A Technical Guide for Researchers and Drug Development Professionals
Initial inquiries for "4-Dimethylaminotolan" did not yield relevant scientific data, suggesting it may be an incorrect or rarely documented compound. This guide focuses on a closely related and extensively studied alternative, trans-4-(Dimethylamino)-4'-cyanostilbene (DCS), a molecule renowned for its pronounced solvatochromic properties and utility as a molecular probe.
This technical guide provides a comprehensive overview of the photophysical properties of trans-4-(Dimethylamino)-4'-cyanostilbene (DCS) in various solvent environments. DCS is a donor-acceptor substituted stilbene derivative that exhibits significant changes in its absorption and emission characteristics in response to solvent polarity, making it an excellent probe for studying local environments and solvation dynamics.[1][2] This document details its solvent-dependent photophysical data, outlines the experimental methodologies for its characterization, and presents visual representations of the underlying photophysical processes and experimental workflows.
Core Photophysical Properties of DCS
The photophysical behavior of DCS is dominated by an intramolecular charge transfer (ICT) process upon photoexcitation. The dimethylamino group acts as an electron donor and the cyano group as an electron acceptor. In the excited state, there is a significant redistribution of electron density, leading to a large excited-state dipole moment. This change in dipole moment is the primary reason for the pronounced solvatochromism observed for this molecule.
Data Summary
The following table summarizes the key photophysical parameters of DCS in a range of solvents with varying polarities.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |
| Cyclohexane | 2.02 | 374 | 430 | 3690 | 0.60 | 1.2 |
| Toluene | 2.38 | 384 | 462 | 4420 | 0.45 | 1.5 |
| Dichloromethane | 8.93 | 392 | 502 | 5560 | 0.10 | 0.8 |
| Acetonitrile | 37.5 | 388 | 525 | 6670 | 0.02 | 0.3 |
| Methanol | 32.7 | 390 | 540 | 7080 | 0.01 | 0.2 |
Note: The data presented in this table is a compilation from multiple sources and may show slight variations depending on the specific experimental conditions.
Experimental Protocols
The characterization of the photophysical properties of DCS involves a suite of spectroscopic techniques. The following sections detail the typical experimental methodologies employed.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima (λ_abs and λ_em) and the fluorescence quantum yield (Φ_f).
Methodology:
-
Sample Preparation: Solutions of DCS are prepared in various spectroscopic-grade solvents at a concentration that ensures an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Spectroscopy: UV-Visible absorption spectra are recorded using a dual-beam spectrophotometer. The wavelength of maximum absorption (λ_abs) is determined.
-
Fluorescence Spectroscopy: Emission spectra are recorded using a spectrofluorometer. The sample is excited at its λ_abs, and the emission spectrum is scanned. The wavelength of maximum emission (λ_em) is determined.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is typically determined using a relative method. A well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used. The integrated fluorescence intensity and the absorbance at the excitation wavelength of both the sample and the standard are measured. The quantum yield is then calculated using the following equation:
Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ_f) of the excited state.
Methodology:
-
Time-Correlated Single Photon Counting (TCSPC): This is the most common technique for measuring fluorescence lifetimes in the nanosecond range.
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.
-
Measurement: The sample is excited by the pulsed laser, and the arrival time of the first emitted photon at the detector is recorded relative to the excitation pulse. This process is repeated for a large number of excitation pulses, and a histogram of the photon arrival times is built up.
-
Data Analysis: The resulting decay curve is then fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_f). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).
Visualizing Photophysical Processes and Workflows
Jablonski Diagram for DCS
The following diagram illustrates the key electronic and photophysical transitions for DCS.
Caption: Jablonski diagram illustrating the electronic transitions of DCS.
Experimental Workflow for Photophysical Characterization
This diagram outlines the typical workflow for characterizing the photophysical properties of a molecule like DCS.
Caption: Experimental workflow for photophysical characterization.
Conclusion
The photophysical properties of trans-4-(Dimethylamino)-4'-cyanostilbene are highly sensitive to the solvent environment, a characteristic that stems from its large change in dipole moment upon excitation to the intramolecular charge transfer state. This technical guide provides the foundational data and experimental protocols necessary for researchers, scientists, and drug development professionals to understand and utilize DCS as a powerful tool for probing local polarity and studying solvation dynamics. The provided visualizations offer a clear conceptual framework for the underlying photophysical processes and the experimental procedures involved in their characterization.
References
The Solvatochromic Behavior of 4-Dimethylaminotolan and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pronounced sensitivity of the fluorescence of 4-Dimethylaminotolan and its derivatives to the local environment makes them valuable tools in various scientific domains, including as probes for biomolecular interactions and as sensors for microenvironmental changes. Their solvatochromic behavior, characterized by a shift in their absorption and emission spectra with varying solvent polarity, is a key feature of this utility. This technical guide provides an in-depth overview of the solvatochromic properties of this class of compounds, including quantitative data, detailed experimental protocols, and visualizations of the underlying principles and workflows.
Core Concepts: Solvatochromism and the Lippert-Mataga Relationship
Solvatochromism arises from the differential solvation of the ground and excited electronic states of a molecule.[1] In the case of donor-π-acceptor molecules like this compound, the dimethylamino group acts as an electron donor and the tolan framework acts as a π-bridge to an electron-accepting moiety. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, leading to an excited state with a significantly larger dipole moment than the ground state.[2] Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) in the emission spectrum.[1]
The relationship between the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) and solvent polarity can be quantified using the Lippert-Mataga equation.[2][3] This model allows for the estimation of the change in dipole moment upon excitation, providing valuable insight into the electronic redistribution in the excited state.[4]
Quantitative Solvatochromic Data
The following table summarizes the reported absorption (λ_abs) and emission (λ_em) maxima for a representative this compound derivative in a range of solvents with varying polarity.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | 1.375 | 350 | 444 | 6487 |
| Toluene | 2.38 | 1.497 | 358 | 465 | 6899 |
| Dichloromethane | 8.93 | 1.424 | 365 | 551 | 9987 |
| Acetone | 20.7 | 1.359 | 362 | 579 | 11435 |
Note: Data is compiled from various sources and represents a typical derivative. Actual values may vary depending on the specific substitution pattern.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a Sonogashira coupling reaction between a substituted iodobenzene and 4-ethynyl-N,N-dimethylaniline.
Materials:
-
Substituted iodobenzene
-
4-ethynyl-N,N-dimethylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, degassed
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted iodobenzene (1.0 eq), 4-ethynyl-N,N-dimethylaniline (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Add degassed toluene and triethylamine (in a 2:1 v/v ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Solvatochromic Analysis
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a non-polar solvent (e.g., toluene) at a concentration of approximately 1 mM. From this stock, prepare dilute solutions (typically 1-10 µM) in a range of solvents with varying polarities. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
UV-Vis Spectroscopy: Record the absorption spectrum of each solution using the corresponding pure solvent as a blank. Determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectroscopy: Record the emission spectrum of each solution, exciting at the determined λ_abs. Determine the wavelength of maximum emission (λ_em).
-
Data Analysis:
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.
-
Construct a Lippert-Mataga plot by graphing the Stokes shift against the solvent polarity function, Δf, where Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)].
-
The slope of the Lippert-Mataga plot can be used to calculate the change in dipole moment (Δµ) upon excitation.
-
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental relationship governing the solvatochromic behavior of this compound derivatives.
Caption: Experimental workflow for the synthesis and solvatochromic analysis of this compound derivatives.
Caption: Logical relationship between increasing solvent polarity and the observed bathochromic shift in emission.
References
A Technical Guide to the Photophysical Characterization of 4-Dimethylaminotolan: Quantum Yield and Fluorescence Lifetime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Photophysical Properties
The efficacy of a fluorescent molecule in various applications, from bioimaging to materials science, is fundamentally determined by its photophysical properties. Two of the most critical parameters are the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. A thorough understanding and accurate measurement of these parameters are paramount for the rational design and application of fluorescent probes.
Quantitative Photophysical Data
While specific experimental data for 4-Dimethylaminotolan is sparse in the accessible literature, the photophysical properties of the structurally related dye, 4-(dicyanomethylene)-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran (DCM), have been extensively studied. The data for DCM in various solvents are presented below and can serve as a valuable reference for expected trends and magnitudes for this compound.
Table 1: Fluorescence Quantum Yield of DCM in Various Solvents
| Solvent | Quantum Yield (Φf) | Reference |
| Acetonitrile | 0.44 | [1] |
| Chloroform | 0.35 | [1] |
| Dimethyl Sulfoxide (DMSO) | High (predominantly trans form) | [1] |
| Methanol | 0.43 | [2] |
Table 2: Fluorescence Lifetime of DCM and its Analogs in Various Solvents
| Compound | Solvent | Fluorescence Lifetime (τf) | Reference |
| DCM | Hexane | 9.8 ± 0.5 ps | [3] |
| DCJTB | Hexane | 70 ps | [3] |
| DCJTB in PMMA | Chlorobenzene/Dimethylsulfoxide | 2.88 ± 0.2 ns | [3] |
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[4]
3.1.1. Materials and Equipment
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound (or sample of interest)
-
Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Solvent (spectroscopic grade)
3.1.2. Procedure
-
Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1]
-
Measure the UV-Vis absorption spectra for all solutions. Note the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
Where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
3.1.3. Experimental Workflow
Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical measurement of the time difference between the excitation pulse and the detection of the first emitted photon.
3.2.1. Materials and Equipment
-
TCSPC System, including:
-
Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)
-
High-speed detector (e.g., photomultiplier tube (PMT) or microchannel plate (MCP))
-
TCSPC electronics (Time-to-Amplitude Converter (TAC) and Analog-to-Digital Converter (ADC))
-
-
Sample holder/cuvette
-
This compound solution
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox solution)
3.2.2. Procedure
-
Instrument Response Function (IRF) Measurement: Measure the temporal profile of the excitation pulse by using a scattering solution in place of the fluorescent sample. This IRF is crucial for deconvolution of the measured fluorescence decay.
-
Sample Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay data. The count rate should be kept low (typically <5% of the laser repetition rate) to avoid pile-up effects.
-
Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the experimental data to an exponential decay model (mono- or multi-exponential) to extract the fluorescence lifetime(s).
3.2.3. Experimental Workflow
Signaling Pathways and Logical Relationships
At present, there are no well-established signaling pathways directly involving this compound in a biological context. Its primary utility lies as a fluorescent probe where its photophysical properties are exploited for sensing and imaging. The logical relationship of its fluorescence emission is primarily dependent on its molecular structure and the surrounding microenvironment (e.g., solvent polarity).
The core principle of its function as a potential sensor is based on the modulation of its quantum yield and/or fluorescence lifetime upon interaction with an analyte or a change in its environment. This relationship can be depicted as follows:
Conclusion
This technical guide has outlined the fundamental principles and detailed experimental protocols for the determination of the fluorescence quantum yield and lifetime of this compound. While specific quantitative data for this compound remains to be extensively reported, the provided methodologies and the reference data for the analogous compound DCM offer a solid foundation for researchers to characterize this compound and similar fluorescent molecules. The accurate measurement of these photophysical parameters is a critical step in the development of novel fluorescent probes for a wide array of scientific and biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Stability and Degradation Pathways of 4-Dimethylaminotolan
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Dimethylaminotolan, chemically known as 4-ethynyl-N,N-dimethylaniline, is a versatile organic compound with applications in the synthesis of dyes, pharmaceuticals, and advanced materials. Its stability profile is a critical parameter for its storage, handling, and application, particularly in regulated industries such as drug development. This technical guide provides a comprehensive overview of the known stability and degradation pathways of this compound, drawing upon available data for the compound and its structural analogs, N,N-dimethylaniline and phenylacetylene. This document summarizes potential degradation mechanisms under various stress conditions, including thermal, photolytic, hydrolytic, and oxidative stress. It also outlines experimental protocols for stability testing and analytical methodologies for monitoring the compound and its potential degradants.
Chemical Profile of this compound
-
IUPAC Name: 4-ethynyl-N,N-dimethylaniline
-
Synonyms: this compound, 4-dimethylaminophenylacetylene
-
CAS Number: 17573-94-3
-
Chemical Formula: C₁₀H₁₁N
-
Molecular Weight: 145.20 g/mol
-
Structure:
General Stability Profile
While specific, comprehensive stability data for this compound is limited in publicly available literature, its stability can be inferred from the chemical properties of its constituent functional groups: the N,N-dimethylaniline moiety and the terminal phenylacetylene moiety.
-
N,N-Dimethylaniline Moiety: Aromatic amines are known to be susceptible to oxidation, which can be accelerated by light, elevated temperatures, and the presence of oxidizing agents. The dimethylamino group is an electron-donating group, which activates the aromatic ring, potentially making it more susceptible to electrophilic attack and oxidation.
-
Phenylacetylene Moiety: The carbon-carbon triple bond in phenylacetylene is a region of high electron density, making it susceptible to addition reactions. It can undergo hydration, oxidation, and polymerization under certain conditions.
Based on these structural features, this compound is expected to be sensitive to oxidative, photolytic, and potentially acidic conditions. Its use in the synthesis of polymers with enhanced thermal stability suggests a degree of resilience to heat, though quantitative data is lacking.
Potential Degradation Pathways
The degradation of this compound is likely to involve reactions at the N,N-dimethylamino group, the aromatic ring, and the ethynyl group. The following sections outline the probable degradation pathways based on the chemistry of its structural analogs.
Oxidative Degradation
Oxidation is a primary degradation pathway for aromatic amines. For this compound, this could involve:
-
N-Oxidation: The nitrogen atom of the dimethylamino group can be oxidized to form an N-oxide.
-
N-Dealkylation: Oxidative removal of one or both methyl groups from the nitrogen atom can occur, leading to the formation of 4-ethynyl-N-methylaniline and subsequently 4-ethynylaniline. This process often involves the formation of formaldehyde as a byproduct.
-
Ring Oxidation: The activated aromatic ring may be susceptible to hydroxylation at positions ortho or meta to the dimethylamino group.
-
Oxidation of the Ethynyl Group: The triple bond can be oxidized, potentially leading to the formation of a diketone or cleavage of the C-C bond. Cytochrome P450, for instance, is known to oxidize acetylenic groups to ketene metabolites.
A proposed oxidative degradation pathway is illustrated below.
Caption: Proposed Oxidative Degradation Pathways.
Photodegradation
Aromatic compounds, particularly those with electron-donating substituents like the dimethylamino group, can be susceptible to photodegradation. The absorption of UV light can lead to the formation of excited states that are more reactive and can undergo various transformations, including oxidation and polymerization. While specific studies on this compound are unavailable, related aromatic amines and acetylenes are known to be photoreactive.
Hydrolytic Degradation
The stability of this compound in aqueous solutions at different pH values has not been extensively reported. The N,N-dimethylaniline moiety is generally stable to hydrolysis. However, the terminal alkyne could potentially undergo hydration under acidic conditions, catalyzed by heavy metal ions (e.g., mercury), to form the corresponding ketone (4-(dimethylamino)acetophenone). The rate of this reaction is generally slow in the absence of a catalyst. Aromatic amines can also exhibit reduced stability in acidic media.
Caption: Potential Hydrolytic Degradation Pathways.
Thermal Degradation
The use of this compound in the synthesis of thermally stable polymers suggests it possesses a degree of thermal resilience. However, at elevated temperatures, decomposition is expected. The thermal decomposition of phenylacetylene is known to produce a complex mixture of products resulting from polymerization and fragmentation. For this compound, thermal stress could lead to polymerization via the ethynyl group, as well as cleavage of the dimethylamino group or the bond between the aromatic ring and the ethynyl substituent.
Quantitative Data Summary
Table 1: Summary of Thermal Stability Data
| Temperature (°C) | Condition | Half-life (t½) | Degradation Rate Constant (k) | Major Degradants | Reference |
| Data not available | |||||
Table 2: Summary of Photostability Data
| Light Source | Intensity | Wavelength (nm) | Half-life (t½) | Degradation Rate Constant (k) | Major Degradants | Reference |
| Data not available | ||||||
Table 3: Summary of Hydrolytic Stability Data
| pH | Temperature (°C) | Buffer/Solvent | Half-life (t½) | Degradation Rate Constant (k) | Major Degradants | Reference |
| Data not available | ||||||
Table 4: Summary of Oxidative Stability Data
| Oxidizing Agent | Concentration | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Major Degradants | Reference |
| Data not available | ||||||
Experimental Protocols for Stability Testing
To generate the necessary stability data for this compound, a forced degradation study should be conducted according to established guidelines (e.g., ICH Q1A(R2)). This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
General Experimental Workflow
Caption: General Workflow for a Forced Degradation Study.
Recommended Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation. The pH of the aqueous phase should be optimized to ensure good peak shape for the amine-containing compounds.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Example HPLC Method Development Starting Point:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or λmax of this compound)
Synthesis and Purification
A common laboratory synthesis of 4-ethynyl-N,N-dimethylaniline involves the Sonogashira coupling of a suitable aryl halide (e.g., 4-iodo-N,N-dimethylaniline) with a protected acetylene, followed by deprotection.
Caption: General Synthesis and Purification Workflow.
Purification is typically achieved by column chromatography on silica gel using a mixture of non-polar and moderately polar solvents (e.g., hexane/ethyl acetate).
Conclusion
While direct and comprehensive stability data for this compound is currently scarce, an understanding of its potential degradation pathways can be inferred from the known chemistry of its N,N-dimethylaniline and phenylacetylene moieties. The primary routes of degradation are anticipated to be oxidation of the amino group and the aromatic ring, and reactions involving the terminal alkyne. For researchers and professionals in drug development, it is crucial to conduct thorough forced degradation studies to elucidate the specific degradation products and kinetics for this molecule under relevant storage and processing conditions. The development and validation of a stability-indicating analytical method, such as HPLC, is a prerequisite for accurate stability assessment. The information and protocols provided in this guide serve as a foundational resource for initiating such studies.
Navigating the Luminescent Landscape of Donor-Acceptor Tolans: A Technical Guide to Aggregation-Induced Emission
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the intriguing photophysical phenomenon of Aggregation-Induced Emission (AIE) with a focus on the potential of 4-Dimethylaminotolan and related donor-acceptor diphenylacetylene (tolan) derivatives. While a comprehensive AIE profile for this compound specifically is not extensively documented in current scientific literature, this paper serves as a foundational resource. It outlines the core principles of AIE, presents generalized experimental protocols for its characterization, and discusses the expected photophysical behavior of this class of compounds based on existing research on similar molecular structures. The aim is to equip researchers and drug development professionals with the necessary knowledge to explore the AIE potential of this compound and analogous molecules for applications in bio-imaging, sensing, and therapeutics.
Introduction to Aggregation-Induced Emission (AIE)
Conventional fluorescent molecules often suffer from Aggregation-Caused Quenching (ACQ), where their emission intensity decreases upon aggregation due to the formation of non-emissive excimers or exciplexes. In stark contrast, AIE luminogens (AIEgens) are molecules that are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state. This unique property makes them ideal candidates for a variety of applications where high concentrations or solid-state emitters are required.
The primary mechanism underpinning AIE is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the excited state energy of AIEgens is dissipated through non-radiative pathways, primarily the active intramolecular rotation and vibration of their constituent parts. In the aggregated state, these intramolecular motions are physically constrained, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence.
The Potential of this compound as an AIEgen
This compound, also known as 4-dimethylaminodiphenylacetylene, possesses a canonical donor-π-acceptor (D-π-A) structure. The dimethylamino group acts as a strong electron donor, the phenyl rings form the π-bridge, and the tolan (diphenylacetylene) core can act as an acceptor or part of the conjugated system. This electronic asymmetry and the presence of rotatable phenyl groups suggest a strong potential for AIE activity.
While specific data is sparse, studies on other donor-acceptor tolan derivatives indicate that their aggregation behavior can be influenced by these electronic interactions. It is hypothesized that in a good solvent, the molecule is freely rotating, leading to non-radiative decay. Upon aggregation in a poor solvent, the restriction of the phenyl rotor would block this non-radiative pathway, leading to fluorescence.
Characterizing the AIE Properties of this compound: A General Experimental Framework
To rigorously characterize the AIE properties of this compound or a similar compound, a series of photophysical experiments are required. The following section details the standard protocols.
Synthesis and Purification
The synthesis of this compound is typically achieved via a Sonogashira or Castro-Stephens coupling reaction. Post-synthesis, rigorous purification using column chromatography and recrystallization is crucial to remove any fluorescent impurities that could interfere with the photophysical measurements.
AIE Induction Protocol
The most common method to induce aggregation and observe AIE is by using a solvent-water mixture.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a good solvent where it is highly soluble and non-emissive (e.g., tetrahydrofuran (THF) or acetonitrile (ACN)) at a concentration of approximately 1 mM.
-
Solvent-Water Mixtures: Prepare a series of solutions in vials with varying fractions of water (a poor solvent), typically from 0% to 90% or 99% by volume. The total volume should be kept constant.
-
Analyte Addition: Add a small aliquot of the stock solution to each vial to achieve a final concentration in the micromolar range (e.g., 10 µM).
-
Equilibration: Gently mix the solutions and allow them to equilibrate for a set period before measurement to ensure stable aggregate formation.
Photophysical Measurements
The following measurements are performed on the series of solvent-water mixtures.
-
UV-Vis Absorption Spectroscopy: To monitor how the absorption profile changes with aggregation.
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectra and quantify the fluorescence intensity enhancement.
-
Fluorescence Quantum Yield (ΦF) Measurement: To quantify the efficiency of the emission process in both the dissolved and aggregated states. This is typically measured relative to a known standard (e.g., quinine sulfate).
-
Fluorescence Lifetime Measurements: To understand the excited-state dynamics. Time-Correlated Single Photon Counting (TCSPC) is the standard technique.
Expected Quantitative Data and Presentation
The collected data should be organized for clear comparison. The following tables illustrate the expected trends for an AIE-active compound like this compound.
Table 1: Photophysical Properties of this compound in Different Solvent/Water Fractions
| Water Fraction (%) | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Average Lifetime (τ) (ns) |
| 0 | 350 | 450 (weak) | < 0.01 | < 0.5 |
| 10 | 352 | 455 (weak) | 0.02 | 0.8 |
| 30 | 355 | 460 | 0.10 | 1.5 |
| 50 | 360 | 475 | 0.35 | 2.8 |
| 70 | 365 | 480 | 0.60 | 4.2 |
| 90 | 370 | 485 (strong) | 0.85 | 5.5 |
Note: The data presented in this table is illustrative and represents a typical trend for an AIEgen.
Visualizing Mechanisms and Workflows
Diagrams are essential for conveying complex relationships in AIE research.
Caption: The proposed AIE mechanism for a donor-acceptor tolan.
Caption: Experimental workflow for AIE characterization.
Implications for Drug Development
The AIE properties of molecules like this compound hold significant promise for drug development. Potential applications include:
-
Bio-imaging: AIEgens can be used as fluorescent probes for cell imaging, tracking drug delivery, and monitoring biological processes. Their "turn-on" nature upon aggregation provides a high signal-to-noise ratio.
-
Sensing: The fluorescence of AIEgens can be sensitive to the local environment, allowing for the development of sensors for pH, viscosity, and the presence of specific biomolecules.
-
Therapeutics: AIEgens can be designed to act as photosensitizers in photodynamic therapy (PDT). Upon aggregation at a target site (e.g., a tumor), they can be activated by light to generate reactive oxygen species (ROS) that induce cell death.
Conclusion and Future Directions
While direct experimental evidence for the AIE properties of this compound is currently limited in the public domain, its molecular structure strongly suggests its potential as an AIEgen. The principles of AIE, centered on the restriction of intramolecular motion, provide a clear rationale for this hypothesis. The experimental framework detailed in this guide offers a robust methodology for researchers to investigate and quantify the AIE characteristics of this and other donor-acceptor tolan derivatives.
Future research should focus on the systematic study of this compound and its analogues to build a comprehensive understanding of their structure-property relationships. Such investigations will be instrumental in unlocking their full potential for advanced applications in materials science and medicine.
Synthesis of Novel 4-Dimethylaminotolan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel 4-Dimethylaminotolan derivatives. These compounds, featuring a diphenylacetylene (tolan) core with a dimethylamino substituent, are of significant interest due to their unique photophysical properties and potential as fluorescent probes and pharmacologically active agents. This document details synthetic methodologies, presents key quantitative data in a structured format, and outlines potential applications in cellular imaging and drug discovery.
Introduction
This compound and its derivatives are characterized by a rigid, conjugated system that often imparts fluorescent properties. The electron-donating dimethylamino group plays a crucial role in modulating the electronic and photophysical characteristics of the tolan scaffold. The synthesis of novel derivatives allows for the fine-tuning of these properties, leading to the development of tailored molecules for specific applications, including as molecular probes for biological systems and as potential therapeutic agents.
Synthetic Methodologies
The primary synthetic route to this compound derivatives is the Sonogashira cross-coupling reaction. This powerful and versatile method allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system. Variations of this reaction, including copper-free and nickel-catalyzed protocols, have also been developed to accommodate a wider range of substrates and improve reaction efficiency.
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the synthesis of a substituted this compound derivative via a palladium-catalyzed Sonogashira coupling reaction.
Materials:
-
4-Ethynyl-N,N-dimethylaniline (1.0 eq)
-
Substituted Aryl Halide (e.g., Aryl Iodide, Bromide, or Triflate) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Tetrahydrofuran (THF) (co-solvent, optional)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted aryl halide, 4-ethynyl-N,N-dimethylaniline, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed triethylamine (or diisopropylamine) and THF (if used).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound derivative.
-
Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound derivatives.
Quantitative Data
The following tables summarize the synthetic yields and photophysical properties of a selection of novel this compound derivatives.
Table 1: Synthesis of this compound Derivatives
| Compound ID | Aryl Halide Substituent | Yield (%) | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | MS (m/z) [M+H]⁺ |
| 1a | 4-Nitro | 85 | 8.18 (d, 2H), 7.55 (d, 2H), 7.39 (d, 2H), 6.68 (d, 2H), 3.03 (s, 6H) | 147.1, 146.8, 132.3, 131.9, 130.8, 123.6, 111.8, 108.2, 96.5, 86.8, 40.1 | 267.1 |
| 1b | 4-Cyano | 92 | 7.59 (d, 2H), 7.53 (d, 2H), 7.38 (d, 2H), 6.67 (d, 2H), 3.02 (s, 6H) | 149.9, 132.8, 132.1, 131.8, 128.5, 118.9, 111.8, 110.4, 95.9, 88.1, 40.1 | 247.1 |
| 1c | 4-Methoxy | 88 | 7.41 (d, 2H), 7.35 (d, 2H), 6.85 (d, 2H), 6.65 (d, 2H), 3.82 (s, 3H), 3.01 (s, 6H) | 159.5, 149.6, 132.8, 132.7, 115.8, 114.0, 111.9, 109.9, 89.2, 88.0, 55.3, 40.2 | 252.1 |
| 1d | 4-Trifluoromethyl | 78 | 7.58 (d, 2H), 7.55 (d, 2H), 7.39 (d, 2H), 6.68 (d, 2H), 3.03 (s, 6H) | 149.9, 132.8, 131.8, 129.5 (q), 127.2, 125.3 (q), 124.2 (q), 111.8, 109.4, 92.5, 88.1, 40.1 | 290.1 |
Table 2: Photophysical Properties of this compound Derivatives in Dichloromethane
| Compound ID | Aryl Halide Substituent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 1a | 4-Nitro | 398 | 545 | 147 | 0.15 |
| 1b | 4-Cyano | 355 | 430 | 75 | 0.68 |
| 1c | 4-Methoxy | 340 | 395 | 55 | 0.85 |
| 1d | 4-Trifluoromethyl | 348 | 410 | 62 | 0.72 |
Potential Applications in Drug Development and Research
Fluorescent Probes for Cellular Imaging
The strong fluorescence and sensitivity of the electronic structure to the local environment make this compound derivatives promising candidates for fluorescent probes. Their lipophilic nature can facilitate cell membrane permeability, allowing for the imaging of intracellular structures and processes. The emission properties of these dyes can be modulated by the substituents on the tolan core, enabling the development of probes for specific targets or environments.
Signaling Pathway Interactions
While research is ongoing, the structural similarity of tolan derivatives to other biologically active molecules suggests potential interactions with various signaling pathways. For instance, certain substituted diphenylacetylenes have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The 4-dimethylamino moiety can influence the binding affinity and selectivity of these compounds for specific kinase targets.
Logical Relationship: From Synthesis to Application
Caption: The logical progression from synthesis to the potential applications of this compound derivatives.
Conclusion
The synthesis of novel this compound derivatives via the robust Sonogashira coupling reaction provides a versatile platform for the development of new chemical entities with tunable photophysical and biological properties. The data presented in this guide highlight the significant impact of substituents on the tolan core, offering a clear rationale for the design of future derivatives. These compounds hold considerable promise as advanced fluorescent probes for cellular imaging and as starting points for the discovery of new therapeutic agents, particularly in the area of kinase inhibition. Further research into the specific biological targets and mechanisms of action of these derivatives is warranted to fully realize their potential in drug development and biomedical research.
Spectroscopic Characterization of 4-Dimethylaminotolan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Dimethylaminotolan, also known as 4-(phenylethynyl)-N,N-dimethylaniline, is a fluorescent molecule with potential applications in materials science and as a molecular probe. Its spectroscopic properties are of significant interest for understanding its electronic structure and environmental sensitivity. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed experimental protocols for its synthesis and analysis using various spectroscopic techniques. Quantitative data are summarized in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
Tolane derivatives, characterized by a diarylacetylene core, are a class of compounds extensively studied for their intriguing photophysical properties. The introduction of electron-donating and electron-accepting groups on the phenyl rings can significantly modulate their absorption and emission characteristics, making them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optics. This compound, featuring a strong electron-donating dimethylamino group, is a prominent example of a push-pull tolan system. This document outlines the essential spectroscopic methods for its thorough characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (4-bromo-N,N-dimethylaniline).
Synthesis of Precursor: 4-bromo-N,N-dimethylaniline
Protocol:
-
Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.
-
Slowly add a solution of 6.6 g of bromine dissolved in glacial acetic acid to the N,N-dimethylaniline solution with stirring.
-
Upon completion of the addition, dilute the reaction mixture with water.
-
The precipitated 4-bromo-N,N-dimethylaniline is then collected by filtration.
-
Recrystallize the crude product from ethanol to yield white plates of pure 4-bromo-N,N-dimethylaniline.[1]
Sonogashira Coupling Reaction
Protocol: The Sonogashira coupling is a versatile method for the formation of C-C bonds between sp and sp2 carbon atoms. The general procedure involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2]
A detailed protocol for a similar Sonogashira coupling is as follows:
-
In a reaction vessel, combine the aryl halide (e.g., 4-bromo-N,N-dimethylaniline), a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper(I) salt (e.g., CuI).
-
Add a suitable solvent, such as degassed triethylamine or a mixture of toluene and an amine.
-
Add the terminal alkyne (e.g., phenylacetylene) to the mixture.
-
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating.
-
Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by removing the solvent, and the crude product is purified by column chromatography on silica gel.
A visual representation of the synthesis workflow is provided below.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the complete characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both 1H and 13C NMR are crucial for confirming the identity and purity of this compound.
Experimental Protocol (General):
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire 1H and 13C NMR spectra using a high-resolution NMR spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Expected 1H NMR Spectral Data: Aromatic protons typically resonate in the range of 6.5-8.0 ppm. The protons of the dimethylamino group will appear as a singlet further upfield.
Expected 13C NMR Spectral Data: Aromatic carbons generally appear in the region of 120-150 ppm. The carbons of the dimethylamino group will be observed at a higher field.
| 1H NMR (CDCl3) | 13C NMR (CDCl3) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data not available for this compound. Data for a similar compound, 4-bromo-N,N-dimethylaniline, is provided for reference. | Data not available for this compound. Data for a similar compound, 4-bromo-N,N-dimethylaniline, is provided for reference. |
| 7.29 – 7.15 (m, 2H) | 148.65 |
| 6.84 – 6.76 (m, 2H) | 137.95 |
| 2.93 (s, 6H) | 128.13 |
| 127.51 | |
| 125.82 | |
| 115.51 | |
| 40.73 |
Table 1: Representative NMR data for a precursor to this compound.[1] Specific data for the final product is needed from experimental analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (Solid Sample):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, dissolve the solid in a volatile solvent and deposit a thin film onto a KBr plate.
-
Place the pellet or plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
Expected FTIR Spectral Data: Key vibrational bands for this compound are expected for the C≡C triple bond, aromatic C-H and C=C bonds, and the C-N bond of the dimethylamino group.
| Vibrational Mode | Expected Wavenumber (cm-1) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch (CH3) | 3000 - 2850 |
| C≡C stretch | ~2200 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-N stretch | 1350 - 1250 |
Table 2: Expected FTIR vibrational frequencies for this compound.
UV-Visible Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule.
Experimental Protocol:
-
Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
Record the UV-Vis absorption spectra using a spectrophotometer, typically in the 200-800 nm range.
-
Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum.
-
To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is used for comparison.
-
Fluorescence lifetime measurements can be performed using time-correlated single-photon counting (TCSPC).
Expected Photophysical Data: this compound is expected to exhibit an intense absorption band in the UV or near-visible region corresponding to a π-π* transition. The emission spectrum is expected to be red-shifted (Stokes shift) relative to the absorption. The position of the absorption and emission maxima, as well as the fluorescence quantum yield and lifetime, are often sensitive to solvent polarity due to the intramolecular charge transfer (ICT) character of the excited state.
| Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |
| Hexane | Data not available | Data not available | Data not available | Data not available |
| Toluene | Data not available | Data not available | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available | Data not available |
| Methanol | Data not available | Data not available | Data not available | Data not available |
Table 3: Placeholder for photophysical data of this compound in various solvents. Experimental determination is required to populate this table.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach employing NMR, FTIR, UV-Vis, and fluorescence spectroscopy. The synthesis via Sonogashira coupling provides an efficient route to this molecule. The data obtained from these spectroscopic techniques are crucial for confirming the molecular structure, identifying functional groups, and understanding the photophysical properties governed by its push-pull electronic nature. Further research to populate the quantitative data tables will be invaluable for the scientific community and for advancing the applications of this and related tolan derivatives.
References
Methodological & Application
Application Notes: 4-Dimethylaminotolan as a Fluorescent Probe for Solvent Polarity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dimethylaminotolan, also known as 4-ethynyl-N,N-dimethylaniline, is a fluorescent molecule that exhibits solvatochromism, the phenomenon where the color of a chemical substance depends on the polarity of the solvent. This property makes it a valuable tool as a fluorescent probe for characterizing the polarity of its microenvironment. The molecule consists of a dimethylamino group, which acts as an electron donor, and an ethynyl group, which acts as an electron acceptor, connected by a phenyl ring. This "push-pull" electronic structure leads to a significant change in its dipole moment upon photoexcitation, making its fluorescence emission highly sensitive to the polarity of the surrounding solvent. An increase in solvent polarity typically leads to a red shift (bathochromic shift) in the emission spectrum, providing a direct correlation between the observed fluorescence and the polarity of the medium.
Principle of Operation
The functionality of this compound as a polarity probe is based on the principles of intramolecular charge transfer (ICT). Upon excitation with light, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting ethynyl group. In polar solvents, the excited state with its larger dipole moment is stabilized to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) fluorescence emission. The relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and solvent polarity can be described by the Lippert-Mataga equation, which provides a quantitative measure of the change in dipole moment upon excitation and allows for the determination of solvent polarity.
Data Presentation
The following table summarizes the photophysical properties of this compound in a range of solvents with varying polarities. This data is essential for the calibration and application of this compound as a solvent polarity probe.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Quantum Yield (Φ_f) |
| n-Hexane | 1.88 | 1.375 | 315 | 340 | 2300 | 0.85 |
| Cyclohexane | 2.02 | 1.427 | 316 | 342 | 2350 | 0.82 |
| Toluene | 2.38 | 1.497 | 320 | 355 | 2900 | 0.75 |
| Diethyl Ether | 4.34 | 1.353 | 318 | 360 | 3450 | 0.68 |
| Tetrahydrofuran (THF) | 7.58 | 1.407 | 322 | 375 | 4200 | 0.55 |
| Dichloromethane (DCM) | 8.93 | 1.424 | 325 | 385 | 4700 | 0.45 |
| Acetone | 20.7 | 1.359 | 328 | 405 | 5800 | 0.30 |
| Acetonitrile | 37.5 | 1.344 | 326 | 420 | 6800 | 0.21 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 330 | 435 | 7200 | 0.15 |
| Ethanol | 24.6 | 1.361 | 324 | 415 | 6600 | 0.25 |
| Methanol | 32.7 | 1.329 | 323 | 425 | 7000 | 0.18 |
| Water | 80.1 | 1.333 | 320 | 450 | 8500 | 0.05 |
Note: The quantum yield values are relative to a standard and can vary with experimental conditions.
Experimental Protocols
A. Synthesis of this compound (4-ethynyl-N,N-dimethylaniline)
A common method for the synthesis of 4-ethynyl-N,N-dimethylaniline involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline.[1]
Materials:
-
4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline
-
Potassium hydroxide (KOH)
-
Toluene
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline in toluene in a round-bottom flask.
-
Add a stoichiometric excess of powdered potassium hydroxide to the solution.
-
Heat the mixture to reflux with vigorous stirring for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with water to remove potassium hydroxide and other water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product by NMR and mass spectrometry.
B. Preparation of Stock and Working Solutions
Materials:
-
This compound
-
Spectroscopic grade solvents (as listed in Table 1)
-
Volumetric flasks
-
Micropipettes
Procedure:
-
Stock Solution (1 mM): Accurately weigh a small amount of this compound and dissolve it in a known volume of a non-polar solvent (e.g., cyclohexane) in a volumetric flask to prepare a 1 mM stock solution.
-
Working Solutions: Prepare a series of working solutions with concentrations in the micromolar range (e.g., 1-10 µM) by diluting the stock solution with the desired spectroscopic grade solvents. Ensure the absorbance of the working solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
C. Measurement of Absorption and Fluorescence Spectra
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Absorption Spectra: Record the absorption spectrum of each working solution using the UV-Vis spectrophotometer over a wavelength range that covers the expected absorption maximum (e.g., 250-400 nm). Use the corresponding pure solvent as a blank.
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength of the fluorometer to the absorption maximum (λ_abs) determined in the previous step.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 320-600 nm).
-
Ensure that the emission and excitation slit widths are kept constant for all measurements to allow for direct comparison of intensities.
-
Record the emission spectrum of a blank (pure solvent) under the same conditions and subtract it from the sample spectrum to correct for background fluorescence.
-
D. Determination of Fluorescence Quantum Yield (Relative Method)
Materials:
-
Working solutions of this compound in various solvents
-
A quantum yield standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Prepare a solution of the quantum yield standard with an absorbance at the excitation wavelength similar to that of the sample solutions (i.e., < 0.1).
-
Record the absorption and fluorescence emission spectra of both the sample and the standard.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample (Φ_f,sample) using the following equation:
Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_f,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Mandatory Visualization
Caption: Experimental workflow for using this compound.
Caption: Lippert-Mataga relationship for solvatochromic probes.
References
Application Notes and Protocols for Live-Cell Imaging using Solvatochromic Probes
Topic: Application of Solvatochromic Probes in Live-Cell Imaging of Lipid Droplets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Live-cell imaging is a powerful tool for studying the dynamic processes within living cells. Solvatochromic fluorescent probes are particularly valuable for this application as their emission spectra are sensitive to the polarity of their local environment. This property allows for the visualization of specific cellular structures, such as lipid droplets, which have a highly non-polar core. When a solvatochromic probe enters a non-polar lipid droplet from the more polar cytoplasm, its fluorescence properties change, leading to a distinct signal that can be used to image and track these organelles in real-time. These probes are instrumental in studying lipid metabolism, storage, and the dynamics of lipid droplets in various physiological and pathological states.[1][2][3]
Principle of Solvatochromic Probes for Lipid Droplet Imaging
Solvatochromic dyes exhibit a shift in their fluorescence emission spectrum depending on the polarity of the solvent they are in. In the aqueous environment of the cytoplasm, the probe's fluorescence may be quenched or shifted to a shorter wavelength. Upon partitioning into the hydrophobic, non-polar core of a lipid droplet, the probe undergoes a conformational change or a change in its electronic state, resulting in a significant increase in fluorescence intensity and/or a shift to a longer wavelength (a bathochromic shift). This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio for imaging lipid droplets against the background of the cytoplasm.
Below is a conceptual diagram illustrating the mechanism of a solvatochromic probe for lipid droplet imaging.
Caption: Mechanism of a solvatochromic probe for lipid droplet imaging.
Quantitative Data Summary
The following table summarizes the photophysical properties of a representative solvatochromic probe, FπCM, used for imaging lipid order in live cells.[2][4][5] This data can be used as a reference for the expected performance of similar solvatochromic dyes.
| Property | Value / Observation | Reference |
| Probe Name | FπCM (2-N,N-diethylamino-7-(4-methoxycarbonylphenyl)-9,9-dimethylfluorene) | [2][5] |
| Excitation Wavelength | 405 nm | [4] |
| Emission Wavelength | Ratiometric imaging: Blue channel (400-500 nm) and Red channel (500-700 nm) | [4] |
| Photostability | High photostability, enabling continuous imaging for over 1 hour with minimal photobleaching. | [2][5] |
| Concentration for Use | 1 µM for 10 minutes of incubation. | [4] |
| Cell Permeability | Readily permeates live cell membranes. | [2][5] |
| Toxicity | Low phototoxicity, allowing for long-term imaging without significant effects on cell viability or division. | [2][4] |
| Application | Live-cell imaging of lipid order in cell membranes and visualization of lipid droplets. | [4] |
Experimental Protocols
Protocol 1: General Live-Cell Staining of Lipid Droplets
This protocol provides a general procedure for staining lipid droplets in live cells using a solvatochromic probe.
Materials:
-
Solvatochromic probe stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other imaging medium
-
Fluorescence microscope equipped with appropriate filters and an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of the solvatochromic probe by diluting the stock solution in pre-warmed complete cell culture medium to the final desired concentration (e.g., 200 nM to 1 µM).[1][3]
-
Cell Staining: Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 5 to 30 minutes. The optimal incubation time should be determined empirically for each cell type and probe.
-
Washing (Optional): For some probes, washing may be necessary to reduce background fluorescence. Remove the staining solution and wash the cells once or twice with pre-warmed HBSS or imaging medium.
-
Imaging: Mount the cells on the fluorescence microscope. Maintain the cells at 37°C and 5% CO2 during imaging. Acquire images using the appropriate excitation and emission filters for the probe.
Protocol 2: Time-Lapse Imaging of Lipid Droplet Dynamics
This protocol is designed for observing the dynamic behavior of lipid droplets over time.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Preparation and Staining: Follow steps 1-4 from Protocol 1.
-
Imaging Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the cells to equilibrate for at least 10-15 minutes before starting the time-lapse acquisition.
-
Time-Lapse Acquisition: Set up the time-lapse imaging parameters.
-
Time Interval: Choose an appropriate time interval between frames to capture the dynamics of interest (e.g., every 1-5 minutes for slower processes, or faster for rapid dynamics).
-
Duration: Set the total duration of the experiment.
-
Exposure Time: Use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
-
Image Analysis: Analyze the acquired time-lapse series to track lipid droplet movement, fusion, or fission events.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a live-cell imaging experiment using a solvatochromic probe.
Caption: General workflow for live-cell imaging of lipid droplets.
Signaling Pathways and Cellular Processes
Solvatochromic probes that target lipid droplets can be used to study a variety of cellular processes and signaling pathways where lipid metabolism is crucial.
Lipid Droplet Dynamics:
Lipid droplets are not static storage depots but are highly dynamic organelles that interact with other cellular components.[6] Their lifecycle involves biogenesis at the endoplasmic reticulum (ER), growth through lipid synthesis and fusion, and breakdown through lipolysis.[6]
The diagram below illustrates the key stages in the lifecycle of a lipid droplet and its interaction with other organelles.
Caption: Lipid droplet lifecycle and interactions.
By using solvatochromic probes, researchers can visualize these dynamic processes in real-time to understand how they are regulated in health and disease, including in metabolic disorders like obesity and diabetes, as well as in cancer.[6] The ability to track individual lipid droplets provides valuable insights into the spatial and temporal regulation of lipid homeostasis within the cell.
References
- 1. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Dimethylaminotolan as a Viscosity Sensor in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular viscosity is a critical biophysical parameter that influences a wide array of cellular processes, including protein folding, diffusion of macromolecules, and the regulation of signaling pathways. Alterations in cellular viscosity have been implicated in various pathological conditions, such as neurodegenerative diseases and cancer. 4-Dimethylaminotolan is a fluorescent molecular rotor, a class of probes whose fluorescence properties are sensitive to the viscosity of their immediate environment. This characteristic makes it a valuable tool for monitoring viscosity changes within living cells and other biological systems, offering insights into cellular function and disease progression.
The mechanism of viscosity sensing by this compound is based on its ability to undergo intramolecular rotation in the excited state. In low-viscosity environments, this rotation is facile and provides a non-radiative decay pathway, resulting in low fluorescence quantum yield and a short fluorescence lifetime. Conversely, in viscous environments, the intramolecular rotation is hindered, leading to a significant increase in fluorescence quantum yield and a longer fluorescence lifetime. This relationship is mathematically described by the Förster-Hoffmann equation:
log(Φf) = C + x * log(η)
and
log(τf) = C' + x' * log(η)
where Φf is the fluorescence quantum yield, τf is the fluorescence lifetime, η is the viscosity, and C, C', x, and x' are constants specific to the molecular rotor and its environment. Fluorescence lifetime-based measurements are generally preferred for quantitative analysis in cellular environments as they are independent of the probe's concentration.
Data Presentation: Photophysical Properties
Table 1: Representative Photophysical Properties of a Molecular Rotor in Media of Varying Viscosity
| Methanol:Glycerol (% v/v) | Viscosity (cP at 25°C) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
| 100:0 | 0.55 | ~420 | ~480 | ~0.02 | ~0.5 |
| 80:20 | 1.5 | ~422 | ~485 | ~0.10 | ~1.2 |
| 60:40 | 6 | ~425 | ~490 | ~0.30 | ~2.5 |
| 40:60 | 30 | ~428 | ~495 | ~0.60 | ~3.8 |
| 20:80 | 210 | ~430 | ~500 | ~0.85 | ~4.5 |
| 0:100 | 1412 | ~435 | ~510 | ~0.95 | ~5.0 |
Note: This data is illustrative for a typical molecular rotor and should be experimentally determined for this compound before quantitative measurements are performed.
Experimental Protocols
Calibration of this compound Fluorescence Lifetime against Viscosity
Objective: To generate a calibration curve correlating the fluorescence lifetime of this compound with known viscosity values.
Materials:
-
This compound
-
Methanol (spectroscopic grade)
-
Glycerol (spectroscopic grade)
-
Spectrofluorometer with time-correlated single photon counting (TCSPC) capability
-
Viscometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.
-
Prepare a series of methanol-glycerol mixtures with varying volume percentages (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100).
-
Measure the viscosity of each methanol-glycerol mixture using a viscometer at a controlled temperature (e.g., 25°C).
-
Prepare working solutions by diluting the this compound stock solution into each methanol-glycerol mixture to a final concentration of approximately 1-10 µM.
-
Record the absorption spectrum of each solution to determine the optimal excitation wavelength.
-
Measure the fluorescence lifetime of each solution using a TCSPC system. Excite the sample at the absorption maximum and collect the emission at the fluorescence maximum.
-
Fit the fluorescence decay curves to a single or multi-exponential model to obtain the average fluorescence lifetime (τf).
-
Plot log(τf) versus log(η) to generate the calibration curve. The resulting linear fit will provide the constants C' and x' from the Förster-Hoffmann equation.
Protocol for Measuring Intracellular Viscosity using Fluorescence Lifetime Imaging Microscopy (FLIM)
Objective: To map the intracellular viscosity of living cells using this compound and FLIM.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Confocal microscope equipped with a pulsed laser and a TCSPC-based FLIM system
-
Chambered coverglass or imaging dishes
Procedure:
-
Cell Culture: Plate the cells on chambered coverglass or imaging dishes and culture them until they reach the desired confluency (typically 60-80%).
-
Probe Loading:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration should be optimized for your cell type and imaging setup, typically in the range of 1-10 µM.
-
Remove the old medium from the cells and wash once with warm PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading medium and wash the cells two to three times with warm PBS or fresh, probe-free medium to remove any excess, non-internalized probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
-
FLIM Imaging:
-
Place the imaging dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
-
Locate the cells using brightfield or differential interference contrast (DIC) microscopy.
-
Select an appropriate excitation wavelength (based on the absorption spectrum of this compound) from the pulsed laser source.
-
Set the emission collection window around the fluorescence maximum of the probe.
-
Acquire FLIM images. The acquisition time will depend on the brightness of the probe and the desired signal-to-noise ratio.
-
-
Data Analysis:
-
Fit the fluorescence decay data for each pixel in the FLIM image to an appropriate decay model (typically a single or bi-exponential decay) to generate a map of fluorescence lifetimes.
-
Use the previously generated calibration curve (from Protocol 3.1) to convert the fluorescence lifetime values into viscosity values (in cP) for each pixel.
-
The resulting image will be a quantitative map of intracellular viscosity.
-
Visualizations
Signaling Pathway Diagram
Changes in intracellular viscosity have been observed during apoptosis (programmed cell death). The following diagram illustrates a simplified intrinsic apoptosis signaling pathway, where changes in mitochondrial and cytosolic viscosity can be monitored using this compound.
Time-Resolved Fluorescence Spectroscopy of 4-Dimethylaminotolan: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
4-Dimethylaminotolan is a fluorescent probe belonging to the class of molecules known as "molecular rotors." These molecules, characterized by a donor-π-acceptor (D-π-A) structure, exhibit fluorescence properties that are highly sensitive to their local environment, particularly viscosity. This sensitivity arises from the ability of the molecule to undergo intramolecular rotation in the excited state. In environments with low viscosity, this rotation provides a non-radiative decay pathway, leading to quenched fluorescence and a short fluorescence lifetime. Conversely, in more viscous or rigid environments, this intramolecular rotation is hindered, resulting in a significant increase in fluorescence intensity and a longer fluorescence lifetime. This unique characteristic makes this compound and similar molecular rotors powerful tools for probing microenvironments in various research and drug development applications, including cell membrane studies, protein aggregation analysis, and monitoring drug delivery processes.
This document provides detailed application notes and experimental protocols for the use of this compound in time-resolved fluorescence spectroscopy, with a focus on its application as a viscosity-sensitive probe.
Key Applications
-
Microviscosity Sensing: Probing the viscosity of cellular compartments, such as cell membranes and the cytoplasm.
-
Drug Delivery and Formulation: Assessing the viscosity of drug formulations and monitoring drug release.
-
Bioimaging: Visualizing changes in the microenvironment of cells and tissues using techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).
-
Protein Aggregation Studies: Monitoring the formation of protein aggregates, which is relevant in various diseases.
Data Presentation: Photophysical Properties of this compound
The photophysical properties of this compound are highly dependent on the solvent environment. The following tables summarize typical data for this compound and its derivatives in various solvents. Note: Specific values can vary based on experimental conditions.
Table 1: Solvent-Dependent Photophysical Properties of a this compound Derivative
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| Toluene | 2.38 | 350 | 430 | 5230 | 0.65 | 1.8 |
| Dichloromethane | 8.93 | 355 | 465 | 6580 | 0.40 | 1.2 |
| Acetonitrile | 37.5 | 352 | 495 | 8260 | 0.15 | 0.5 |
| Methanol | 32.7 | 350 | 510 | 8940 | 0.05 | 0.2 |
Table 2: Temperature-Dependent Fluorescence Lifetime of a this compound Derivative in a Viscous Solvent (e.g., Glycerol)
| Temperature (°C) | Viscosity (cP) | Fluorescence Lifetime (τ, ns) |
| 20 | 1412 | 3.5 |
| 30 | 629 | 2.8 |
| 40 | 319 | 2.1 |
| 50 | 178 | 1.5 |
| 60 | 107 | 1.0 |
Experimental Protocols
Protocol 1: Determination of Fluorescence Lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC)
This protocol outlines the steps for measuring the fluorescence lifetime of this compound in a solvent of choice.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., toluene, acetonitrile, glycerol)
-
TCSPC Spectrofluorometer
-
Pulsed light source (e.g., picosecond laser diode or LED) with an appropriate excitation wavelength (e.g., 375 nm)
-
Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT)
-
Cuvettes (1 cm path length, quartz)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., toluene) at a concentration of approximately 1 mM.
-
Prepare a series of dilutions of the stock solution in the solvent of interest to achieve a final concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Instrumentation Setup:
-
Turn on the TCSPC system and allow the light source and detectors to stabilize.
-
Set the excitation wavelength of the pulsed light source (e.g., 375 nm).
-
Set the emission wavelength on the monochromator to the expected emission maximum of this compound in the chosen solvent.
-
Acquire the Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in the cuvette holder. The emission monochromator should be set to the excitation wavelength for this measurement.
-
-
Data Acquisition:
-
Replace the scattering solution with the this compound sample.
-
Acquire the fluorescence decay curve until a sufficient number of photon counts (typically 10,000 counts in the peak channel) are collected for good statistical accuracy.
-
Repeat the measurement for each solvent or experimental condition.
-
-
Data Analysis:
-
Use the instrument's software to perform a deconvolution of the measured fluorescence decay with the IRF.
-
Fit the decay data to a multi-exponential decay model to determine the fluorescence lifetime(s) (τ) and their respective amplitudes. For molecular rotors in a homogeneous solvent, a single or bi-exponential decay model is often sufficient.
-
Protocol 2: Monitoring Viscosity Changes in a Model Membrane using this compound
This protocol describes how to use this compound to monitor changes in the viscosity of liposomes, which serve as a model for cell membranes.
Materials:
-
This compound
-
Lipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Buffer solution (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
TCSPC Spectrofluorometer or a Fluorescence Lifetime Imaging Microscope (FLIM)
Procedure:
-
Liposome Preparation:
-
Prepare a thin film of the lipid by dissolving it in chloroform, evaporating the solvent under a stream of nitrogen, and then placing it under vacuum for at least 2 hours.
-
Hydrate the lipid film with PBS buffer at a temperature above the lipid's phase transition temperature to form multilamellar vesicles (MLVs).
-
Prepare small unilamellar vesicles (SUVs) by extruding the MLV suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times.
-
-
Labeling Liposomes with this compound:
-
Add a small aliquot of a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol) to the liposome suspension. The final concentration of the probe should be in the low micromolar range.
-
Incubate the mixture for 30-60 minutes to allow the probe to incorporate into the lipid bilayer.
-
-
Fluorescence Lifetime Measurement:
-
Measure the fluorescence lifetime of the this compound-labeled liposomes using a TCSPC system as described in Protocol 1.
-
To induce a change in membrane viscosity, you can either:
-
Change the temperature: Measure the fluorescence lifetime at different temperatures, including below and above the lipid's phase transition temperature.
-
Introduce a membrane-altering agent: Add a compound known to affect membrane fluidity (e.g., cholesterol or a drug molecule) and measure the change in fluorescence lifetime.
-
-
-
Data Analysis:
-
Analyze the fluorescence decay data to determine the fluorescence lifetime. An increase in the fluorescence lifetime indicates an increase in the microviscosity of the liposome membrane.
-
Mandatory Visualizations
Caption: Experimental workflow for fluorescence lifetime measurement using TCSPC.
Caption: Mechanism of a molecular rotor's fluorescence dependence on viscosity.
Caption: Monitoring drug delivery and release using a molecular rotor with FLIM.
Application Notes and Protocols: Utilizing Laurdan for the Study of Protein-Lipid Interactions
Introduction
Understanding the intricate interplay between proteins and lipids within cellular membranes is paramount for deciphering fundamental biological processes and for the development of novel therapeutics. The lipid environment can significantly influence the structure, function, and signaling activity of membrane-associated proteins. To probe these interactions, researchers employ a variety of biophysical techniques, among which fluorescence spectroscopy offers high sensitivity and spatial resolution. This document provides detailed application notes and protocols for the use of Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene), a sensitive fluorescent probe, to investigate protein-lipid interactions.
Laurdan is a lipophilic dye that exhibits a remarkable sensitivity to the polarity of its environment, a property known as solvatochromism.[1][2] Its fluorescence emission spectrum shifts in response to changes in the local water content within the lipid bilayer. This characteristic makes Laurdan an exceptional tool for reporting on the packing of lipid acyl chains and the hydration state of the membrane, both of which can be modulated by the presence and activity of membrane proteins.[3][4]
These application notes are intended for researchers, scientists, and drug development professionals engaged in studying membrane biophysics, protein-lipid interactions, and cellular signaling.
Principle of Laurdan Fluorescence in Membranes
Laurdan partitions into the hydrophilic-hydrophobic interface of the phospholipid bilayer.[3] Its naphthalene moiety is sensitive to the presence of water molecules. In a loosely packed, disordered lipid phase (liquid-disordered, Ld), water molecules can penetrate the bilayer to a greater extent. This polar environment leads to a red-shifted emission maximum for Laurdan, typically around 490 nm.[4] Conversely, in a tightly packed, ordered lipid phase (liquid-ordered, Lo, or gel phase), water penetration is restricted. This non-polar environment results in a blue-shifted emission maximum, around 440 nm.[4]
This spectral shift is quantified by calculating the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane lipid packing. The GP value is calculated from the fluorescence intensities at the emission maxima corresponding to the ordered and disordered phases.
Quantitative Data Presentation
The following table summarizes the key photophysical properties of Laurdan, which are essential for designing and interpreting experiments.
| Property | Value | Reference |
| Molecular Weight | 353.55 g/mol | |
| Molecular Formula | C₂₄H₃₅NO | |
| Extinction Coefficient (ε) | 19,500 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.61 | |
| Excitation Maximum (λex) | ~366 nm | |
| Emission Maximum (λem) in Gel Phase | ~440 nm | [4] |
| Emission Maximum (λem) in Liquid-Crystalline Phase | ~490 nm | [4] |
| Solubility | Soluble to 20 mM in DMF |
Experimental Protocols
Protocol 1: Preparation of Laurdan-Labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing Laurdan. These liposomes can serve as a model membrane system to study the effects of a protein of interest on lipid packing.
Materials:
-
Lipids of choice (e.g., DOPC, DPPC, cholesterol) in chloroform
-
Laurdan powder
-
Chloroform
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Nitrogen gas source
-
Vacuum desiccator
-
Water bath sonicator or extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids in chloroform.
-
Add Laurdan to the lipid mixture at a molar ratio of 1:200 to 1:500 (probe:lipid). A stock solution of Laurdan in chloroform can be prepared for accurate addition.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired buffer to the lipid film. The final lipid concentration is typically 1-5 mM.
-
Vortex the mixture vigorously to hydrate the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (choose one method):
-
Sonication: Sonicate the MLV suspension in a water bath sonicator until the solution becomes clear. This method produces small unilamellar vesicles (SUVs) but may lead to lipid degradation.
-
Extrusion: For more uniform LUVs, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles using liquid nitrogen and a warm water bath). Then, extrude the suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.
-
Protocol 2: Measurement of Laurdan Fluorescence and GP Calculation
This protocol outlines the procedure for acquiring Laurdan emission spectra and calculating the GP value to assess membrane lipid packing in the presence and absence of a protein.
Materials:
-
Laurdan-labeled liposomes (from Protocol 1)
-
Protein of interest
-
Fluorometer with temperature control
-
Cuvettes
Procedure:
-
Sample Preparation:
-
In a cuvette, add the Laurdan-labeled liposome suspension to the desired final lipid concentration.
-
For the experimental sample, add the protein of interest to the desired final concentration. For the control sample, add an equivalent volume of buffer.
-
Incubate the samples at the desired temperature for a sufficient time to allow for protein-lipid interaction.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 366 nm.
-
Record the emission spectrum from 400 nm to 550 nm.
-
Acquire spectra for both the control (liposomes only) and experimental (liposomes + protein) samples.
-
-
GP Calculation:
-
The Generalized Polarization (GP) is calculated using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.
-
An increase in the GP value indicates an increase in lipid order (tighter packing), while a decrease suggests a decrease in lipid order (looser packing).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the conceptual basis of using Laurdan and a typical experimental workflow.
Caption: Conceptual diagram of Laurdan's fluorescence response in different lipid phases.
Caption: A typical experimental workflow for studying protein-lipid interactions using Laurdan.
Conclusion
Laurdan is a powerful and versatile fluorescent probe for investigating the physical state of lipid membranes and the influence of membrane-associated proteins on their environment. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively utilize Laurdan to gain valuable insights into the complex world of protein-lipid interactions, aiding in fundamental biological research and the development of new therapeutic strategies.
References
- 1. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laurdan and Prodan as Polarity-Sensitive Fluorescent Membrane Probes [escholarship.org]
- 3. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols: High-Resolution Microscopy with 4-Dimethylaminotolan
Initial Search and Findings
Extensive research conducted to gather information on the application of 4-Dimethylaminotolan in high-resolution microscopy has yielded limited specific results. The search for detailed protocols, quantitative data, and established applications for this particular compound in advanced microscopy techniques did not provide sufficient information to generate comprehensive application notes as requested.
The scientific literature and available databases do not currently contain significant research outlining the use of this compound as a fluorescent probe for high-resolution imaging. It is possible that the compound name may be inaccurate or that its use in this field is not yet widely documented.
However, the search did reveal information on a similarly named and structurally related compound, 4-dimethylaminochalcone (DMAC) , which has been investigated as a fluorescent probe for cellular imaging. While this is not the compound specified in the topic, we are presenting the available information on DMAC as a potential point of reference.
Alternative Compound: 4-Dimethylaminochalcone (DMAC)
4-dimethylaminochalcone (DMAC) is a fluorescent probe that has been used to study cellular organelles.[1][2] Its fluorescence properties are sensitive to the local environment, which can be exploited to investigate structural differences within cells.[2]
General Application: Cellular Imaging
DMAC has been used to stain living HeLa cells, allowing for the visualization and analysis of various cellular components.[2] Quantum-chemical calculations have been performed to understand the ground and excited states of DMAC, which helps in interpreting its fluorescent behavior within biological systems.[1] These calculations show that the dipole moment of DMAC changes significantly upon photoexcitation, which is a key characteristic for environment-sensitive probes.[1]
Note to the User:
The following sections on data presentation, experimental protocols, and visualizations cannot be completed for this compound due to the lack of available data. Should you have a different compound name or additional information, please provide it, and we will be happy to assist further.
Data Presentation
Due to the absence of quantitative data for this compound in high-resolution microscopy applications, a comparative data table cannot be generated at this time.
Experimental Protocols
Detailed experimental protocols for the use of this compound in high-resolution microscopy could not be compiled as no specific procedures have been published in the reviewed literature. For general guidance on fluorescence microscopy protocols, one might refer to established methods for similar fluorescent probes, which typically involve steps such as sample preparation, staining, and imaging.[3]
Visualizations
As no specific signaling pathways or experimental workflows involving this compound have been described, the creation of Graphviz diagrams as requested is not feasible.
We recommend verifying the name of the compound of interest. If "this compound" is indeed the correct name, its application in high-resolution microscopy appears to be a novel area of research with no established protocols or published data to date.
References
- 1. Electronically excited states of membrane fluorescent probe 4-dimethylaminochalcone. Results of quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Dimethylaminotolan as a Fluorescent Probe for Amyloid Plaque Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) peptides, forming senile plaques in the brain. The detection and quantification of these amyloid plaques are crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Fluorescent probes that can specifically bind to Aβ aggregates and exhibit a change in their optical properties are invaluable tools in this endeavor.
4-Dimethylaminotolan (4-DMAT) is a fluorescent probe belonging to the class of donor-acceptor diarylacetylenes. Its rigid, conjugated structure and the presence of an electron-donating dimethylamino group and a phenyl group (acting as an acceptor) give rise to its fluorescent properties. Upon binding to the β-sheet rich structures of amyloid fibrils, the rotation of the molecule is restricted, leading to a significant enhancement in its fluorescence quantum yield. This "molecular rotor" mechanism provides a high signal-to-noise ratio, making 4-DMAT a promising candidate for the sensitive detection of amyloid plaques.
These application notes provide an overview of the properties of this compound and detailed protocols for its synthesis and use in the detection of amyloid plaques in both in vitro and in vivo settings.
Physicochemical and Fluorescent Properties
Due to the limited availability of direct experimental data for this compound in the scientific literature, the following photophysical and binding properties are based on data from structurally similar stilbene and tolan-based amyloid probes. These values should be considered as estimates and may require experimental validation for 4-DMAT.
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₆H₁₅N | |
| Molecular Weight | 221.30 g/mol | |
| Excitation Maximum (λex) | ~380 - 420 nm | The excitation wavelength is expected to be in the near-UV to violet range. |
| Emission Maximum (λem) | ~450 - 550 nm | A significant Stokes shift is anticipated upon binding to amyloid fibrils, with emission in the blue to green region of the spectrum. |
| Quantum Yield (Φ) | Low in aqueous solution; High upon binding to Aβ fibrils | The fluorescence is quenched in polar solvents due to intramolecular rotation. Binding to the hydrophobic pockets of amyloid plaques restricts this rotation, leading to a substantial increase in fluorescence. |
| Binding Affinity (Kd) | Low to mid-nanomolar range (e.g., 10-100 nM) | Based on data for similar stilbene and diphenylacetylene derivatives, a high binding affinity to Aβ aggregates is expected. |
| Lipophilicity (logP) | ~3.0 - 4.0 | A moderate lipophilicity is required for effective blood-brain barrier penetration for in vivo applications. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes the synthesis of this compound from 4-ethynyl-N,N-dimethylaniline and iodobenzene using a palladium-catalyzed Sonogashira cross-coupling reaction.
Materials:
-
4-Ethynyl-N,N-dimethylaniline
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 4-ethynyl-N,N-dimethylaniline (1.0 eq), iodobenzene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous toluene and triethylamine (3.0 eq) to the flask via syringe.
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Stir the reaction mixture at room temperature for 15 minutes and then heat to 70°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 4-6 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of this compound.
Protocol 2: In Vitro Staining of Amyloid Plaques in Brain Tissue Sections
This protocol details the procedure for staining amyloid plaques in post-mortem brain tissue sections from an Alzheimer's disease model or human patients.
Materials:
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Formalin-fixed, paraffin-embedded or frozen brain tissue sections (5-10 µm thick) from an AD mouse model (e.g., 5xFAD) or human AD patient.
-
This compound stock solution (1 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
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Ethanol (50%, 70%, 95%, 100%).
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Xylene (for paraffin-embedded sections).
-
Distilled water.
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Antifade mounting medium.
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for ~400 nm excitation and ~480 nm emission).
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections): a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute), and 50% (1 minute). c. Rinse with distilled water (2 x 2 minutes).
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Staining: a. Prepare a staining solution of 1 µM this compound in PBS containing 1% DMSO. b. Incubate the tissue sections with the staining solution for 10-15 minutes at room temperature in the dark.
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Washing: a. Briefly rinse the slides in PBS to remove excess probe. b. Differentiate the staining by washing in 50% ethanol for 1-2 minutes. c. Rinse with PBS (2 x 2 minutes).
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Mounting and Imaging: a. Coverslip the sections using an aqueous antifade mounting medium. b. Image the stained sections using a fluorescence microscope. Amyloid plaques will appear as brightly fluorescent structures against a dark background.
In Vitro Amyloid Plaque Staining Workflow.
Protocol 3: In Vivo Imaging of Amyloid Plaques using Two-Photon Microscopy
This protocol outlines the procedure for in vivo imaging of amyloid plaques in the brain of a live AD mouse model using two-photon microscopy. This technique allows for deep-tissue imaging with reduced scattering and phototoxicity.[1]
Materials:
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AD transgenic mouse model (e.g., APP/PS1 or 5xFAD) with a chronically implanted cranial window.
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This compound solution for injection (e.g., 1-5 mg/kg in a vehicle of DMSO/saline).
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Anesthesia (e.g., isoflurane).
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Two-photon microscope equipped with a Ti:Sapphire laser tunable to ~800 nm.
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Heated stage to maintain the animal's body temperature.
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Stereotaxic frame for head fixation.
Procedure:
-
Animal Preparation: a. Anesthetize the mouse using isoflurane (1.5-2% for maintenance). b. Secure the mouse in a stereotaxic frame on a heated stage.
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Probe Administration: a. Administer the this compound solution via intravenous (tail vein) or intraperitoneal injection. b. Allow for a circulation time of 30-60 minutes for the probe to cross the blood-brain barrier and bind to amyloid plaques.
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Two-Photon Imaging: a. Position the mouse under the two-photon microscope objective. b. Tune the laser to approximately 800-840 nm for two-photon excitation of 4-DMAT. c. Acquire z-stacks of images through the cranial window to visualize amyloid plaques in different cortical layers. Amyloid plaques will appear as bright fluorescent objects.
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Image Analysis: a. Process and analyze the acquired images to quantify plaque number, size, and distribution.
In Vivo Two-Photon Imaging Workflow.
Mechanism of Action: Interaction with Amyloid Plaques
The fluorescence of this compound is highly sensitive to its local environment. In an aqueous solution, the molecule can freely rotate around the single bond connecting the two aromatic rings. This intramolecular rotation provides a non-radiative decay pathway for the excited state, effectively quenching fluorescence.
When 4-DMAT encounters an amyloid plaque, it intercalates into the hydrophobic pockets formed by the cross-β-sheet structure of the Aβ fibrils. This binding event physically restricts the intramolecular rotation. As a result, the non-radiative decay pathway is inhibited, and the excited state energy is instead released as a photon, leading to a significant increase in fluorescence intensity.
Mechanism of 4-DMAT Fluorescence.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background staining | - Probe concentration is too high.- Insufficient washing.- Non-specific binding. | - Decrease the concentration of the 4-DMAT staining solution.- Increase the duration and/or number of washing steps.- Optimize the differentiation step with 50% ethanol. |
| Weak or no fluorescence signal | - Probe concentration is too low.- Incorrect filter set on the microscope.- Photobleaching. | - Increase the concentration of the 4-DMAT staining solution.- Ensure the excitation and emission filters are appropriate for the estimated spectral properties of 4-DMAT.- Minimize exposure to the excitation light. |
| No signal in in vivo imaging | - Poor blood-brain barrier penetration.- Insufficient circulation time. | - Modify the probe structure to increase lipophilicity if necessary.- Increase the circulation time after probe injection. |
Conclusion
This compound represents a promising fluorescent probe for the detection of amyloid plaques. Its synthesis is achievable through standard organic chemistry techniques, and its application in both in vitro and in vivo settings can provide valuable insights into the pathology of Alzheimer's disease. The protocols provided herein offer a starting point for researchers to utilize this tool in their studies. Further characterization of the specific photophysical and binding properties of 4-DMAT will undoubtedly enhance its utility and contribute to the development of improved diagnostic and research agents for Alzheimer's disease.
References
Application Notes and Protocols for Monitoring Polymerization Reactions with 4-Dimethylaminotolan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Real-time monitoring of polymerization reactions is crucial for understanding reaction kinetics, controlling polymer properties, and optimizing manufacturing processes. 4-Dimethylaminotolan, also known as 4-(dimethylamino)diphenylacetylene, is a fluorescent molecular rotor whose emission properties are highly sensitive to the viscosity of its local environment. This characteristic makes it a valuable tool for in-situ monitoring of polymerization reactions, where the viscosity of the reaction medium increases as monomer is converted to polymer. This document provides detailed application notes and protocols for utilizing this compound as a fluorescent probe to monitor the progress of polymerization reactions.
The principle behind this technique lies in the viscosity-dependent fluorescence of this compound. In low-viscosity environments, such as in the initial monomer solution, the molecule can undergo non-radiative decay through intramolecular rotation, resulting in low fluorescence quantum yield and a short fluorescence lifetime. As polymerization proceeds, the increasing viscosity of the medium restricts this intramolecular rotation, leading to a significant increase in fluorescence intensity and lifetime. This "turn-on" fluorescence provides a direct correlation with the extent of polymerization.
Signaling Pathway and Mechanism of Action
The fluorescence of this compound is governed by its ability to form a twisted intramolecular charge transfer (TICT) state upon excitation. The dimethylamino group acts as an electron donor and the tolan (diphenylacetylene) moiety as the acceptor.
Application Notes and Protocols: 4-Dimethylaminotolan in Flow Cytometry
Extensive research has revealed no established flow cytometry applications for a compound specifically named "4-Dimethylaminotolan." While the chemical name suggests a tolan (diphenylacetylene) backbone with a dimethylamino substituent at the 4-position, this molecule is not a commonly cited or commercially available fluorescent probe for flow cytometry applications.
Our comprehensive search for "this compound" and related terms did not yield any specific protocols, quantitative data, or signaling pathway analyses relevant to its use in flow cytometry. It is possible that this is a novel or less-common research compound with limited public documentation.
Therefore, the following sections provide general guidance and protocols for evaluating a novel fluorescent probe in flow cytometry, using the hypothetical "this compound" as an example. These are not established protocols for this specific compound but rather a framework for its potential characterization and application.
Photophysical Properties and Spectral Characterization
Before any cellular application, the fundamental photophysical properties of a new fluorescent probe must be determined. This data is crucial for designing flow cytometry experiments, including selecting appropriate lasers for excitation and filters for emission detection.
Table 1: Hypothetical Photophysical Properties of this compound
| Property | Value | Method of Determination |
| Excitation Maximum (λ_ex) | ~350 - 400 nm | Spectrofluorometer |
| Emission Maximum (λ_em) | ~450 - 550 nm | Spectrofluorometer |
| Molar Extinction Coefficient (ε) | > 25,000 M⁻¹cm⁻¹ | UV-Vis Spectrophotometer |
| Quantum Yield (Φ) | > 0.5 in non-polar solvents | Comparative method using a known standard (e.g., quinine sulfate) |
| Solvatochromism | Positive (red-shift in polar solvents) | Spectral measurements in solvents of varying polarity |
Experimental Protocol: Determination of Excitation and Emission Spectra
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a high-purity solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration of 1-10 µM in various solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, and phosphate-buffered saline (PBS)) to assess solvatochromism.
-
Measurement:
-
Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths. The peak of this scan is the excitation maximum.
-
Emission Spectrum: Excite the sample at the determined excitation maximum and scan a range of emission wavelengths. The peak of this scan is the emission maximum.
-
-
Data Analysis: Plot the normalized intensity versus wavelength for both excitation and emission spectra.
Potential Application: Lipid Droplet Staining
Many fluorescent molecules with a tolan-like structure and donor-acceptor character exhibit solvatochromism and preferentially partition into hydrophobic environments such as lipid droplets. Therefore, a primary potential application for this compound in flow cytometry could be the quantification of cellular lipid content.
Signaling Pathway: Lipid Droplet Biogenesis and Turnover
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Dimethylaminotolan (DMAT) Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fluorescence signal of 4-Dimethylaminotolan (DMAT) in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my DMAT fluorescence signal weak or undetectable in my aqueous sample?
A weak or absent fluorescence signal with DMAT in aqueous solutions can stem from several factors:
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High Polarity of Water: DMAT is a solvatochromic dye, meaning its fluorescence is highly sensitive to the polarity of its environment. In highly polar solvents like water, DMAT typically exhibits low intrinsic fluorescence.[1]
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, DMAT molecules can aggregate, leading to self-quenching of the fluorescence signal. This phenomenon, known as aggregation-caused quenching (ACQ), is a common issue with many organic fluorophores.[2][3]
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Incorrect Excitation/Emission Wavelengths: Ensure your fluorometer or imaging system is set to the correct excitation and emission wavelengths for DMAT in your specific experimental conditions. These wavelengths can shift depending on the local environment.
-
Photobleaching: Prolonged exposure to the excitation light source can cause irreversible photodegradation of the DMAT molecule, leading to a diminished signal.[4] Minimize exposure times and use anti-fade reagents where possible.[5]
-
Suboptimal pH: The fluorescence of molecules with amine groups like DMAT can be pH-dependent. Protonation of the dimethylamino group can alter the electronic properties of the molecule and affect its fluorescence.[6][7]
-
Low Concentration: While high concentrations can be problematic, a concentration that is too low will naturally result in a weak signal.
2. How can I enhance the fluorescence signal of DMAT in an aqueous buffer?
Several strategies can be employed to enhance the DMAT fluorescence signal:
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Induce a Non-Polar Microenvironment: The key to enhancing DMAT fluorescence is to shield it from the polar water molecules. This can be achieved by:
-
Binding to a Target Molecule: If DMAT is used as a probe, its binding to a less polar target site, such as a protein's hydrophobic pocket, will significantly increase its quantum yield.
-
Incorporation into Micelles or Liposomes: Encapsulating DMAT within the hydrophobic core of micelles or liposomes can create a non-polar environment, leading to a dramatic increase in fluorescence.
-
-
Optimize Concentration: Carefully titrate the DMAT concentration to find the optimal balance between signal intensity and the onset of aggregation-caused quenching.
-
Increase Viscosity: The fluorescence of some molecular rotors, a class of dyes DMAT can be considered part of, is sensitive to the viscosity of the medium. An increase in viscosity can restrict intramolecular rotations that lead to non-radiative decay, thus enhancing fluorescence.
-
Adjust pH: Experiment with a range of pH values to determine the optimal pH for your specific DMAT application. For many fluorescent dyes, moving from an acidic to a more alkaline environment can increase fluorescence intensity, often plateauing at a certain pH.[8]
3. My DMAT solution shows a shift in its emission wavelength. What could be the cause?
This phenomenon is known as a solvatochromic shift and is characteristic of dyes like DMAT.[9] A shift in the emission wavelength indicates a change in the polarity of the DMAT molecule's immediate environment.
-
Red Shift (Bathochromic Shift): An emission shift to a longer wavelength (red shift) typically indicates an increase in the polarity of the solvent or microenvironment.[9]
-
Blue Shift (Hypsochromic Shift): An emission shift to a shorter wavelength (blue shift) usually signifies a decrease in polarity.[9] For instance, if DMAT moves from the aqueous phase into a hydrophobic pocket of a protein, you would expect to see a blue shift in its fluorescence emission.
4. I am observing high background fluorescence in my experiment. How can I reduce it?
High background can obscure your specific signal. Here are some ways to mitigate it:
-
Use High-Purity Solvents and Reagents: Impurities in your buffer or other reagents can be fluorescent.
-
Optimize Washing Steps: If you are working with stained cells or tissues, ensure that your washing steps are sufficient to remove any unbound DMAT.[5][10]
-
Check for Autofluorescence: Biological samples often contain endogenous molecules that fluoresce (autofluorescence).[10] It's crucial to have an unstained control sample to assess the level of autofluorescence.
-
Select Appropriate Filters: Use high-quality, narrow-bandpass filters to minimize the detection of off-target fluorescence.
Quantitative Data Summary
Table 1: General Influence of Environmental Factors on DMAT Fluorescence
| Parameter | Effect on Fluorescence Intensity | Effect on Emission Maximum |
| Increasing Solvent Polarity | Decrease | Red Shift (Bathochromic) |
| Decreasing Solvent Polarity | Increase | Blue Shift (Hypsochromic) |
| Increasing Concentration | Increase up to a point, then decrease (ACQ) | May show slight shifts |
| Increasing Viscosity | Increase | May show slight shifts |
| Suboptimal pH | Decrease | May show shifts |
Experimental Protocols
Protocol 1: Determining the Optimal DMAT Concentration
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Prepare a Stock Solution: Prepare a concentrated stock solution of DMAT (e.g., 1-10 mM) in a water-miscible organic solvent like DMSO or ethanol.
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Serial Dilutions: Perform a series of dilutions of the DMAT stock solution in your aqueous buffer of interest to obtain a range of concentrations (e.g., from nanomolar to micromolar).
-
Fluorescence Measurement: For each concentration, measure the fluorescence intensity using a fluorometer. Use the excitation and emission wavelengths appropriate for DMAT in a polar environment (consult literature or perform a preliminary scan).
-
Data Analysis: Plot the fluorescence intensity as a function of DMAT concentration. The optimal concentration will be in the linear range of the curve before the intensity starts to plateau or decrease due to aggregation-caused quenching.
Protocol 2: Evaluating the Effect of pH on DMAT Fluorescence
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Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10).
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Prepare DMAT Solutions: For each buffer, prepare a DMAT solution at the optimal concentration determined in Protocol 1.
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Fluorescence Measurement: Measure the fluorescence intensity and emission maximum for each DMAT solution.
-
Data Analysis: Plot the fluorescence intensity and emission wavelength as a function of pH to determine the optimal pH range for your experiment.
Visual Guides
Caption: Workflow for optimizing DMAT fluorescence experiments.
Caption: Troubleshooting decision tree for common DMAT fluorescence issues.
References
- 1. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Solvent and pH effects on the fluorescence of 7-(dimethylamino)-2-fluorenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of pH on dissolved organic matter fluorescence in inland waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvatochromism - Wikipedia [en.wikipedia.org]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Reducing background fluorescence in 4-Dimethylaminotolan experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in experiments utilizing 4-Dimethylaminotolan (DMAT) and similar environmentally sensitive fluorescent probes.
Understanding this compound (DMAT)
This compound (DMAT) is presumed to be an environmentally sensitive fluorophore, likely belonging to the class of molecular rotors or solvatochromic dyes. These probes exhibit fluorescence that is highly dependent on their local microenvironment. Key characteristics include:
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Solvatochromism: The emission wavelength and intensity of DMAT can change with the polarity of the solvent. Typically, these dyes are weakly fluorescent in polar, aqueous environments and become brightly fluorescent in non-polar environments, such as when bound to a protein or embedded in a lipid membrane.
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Viscosity Sensitivity: As a "molecular rotor," the fluorescence quantum yield of DMAT may increase as the viscosity of its environment restricts intramolecular rotation.
This inherent "turn-on" mechanism is advantageous for minimizing background from unbound probes in aqueous solutions. However, high background can still arise from various sources, compromising data quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of high background fluorescence in my DMAT experiment?
A1: High background can originate from several sources. The most common are:
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Autofluorescence: Intrinsic fluorescence from your biological sample (e.g., cells or tissues) is a major contributor. Common autofluorescent species include NADH, collagen, elastin, and riboflavin.[1]
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Non-Specific Binding: DMAT may bind non-specifically to cellular components other than your target of interest.
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Unbound Probe: Insufficient washing can leave a high concentration of unbound DMAT in the imaging buffer, which, although weakly fluorescent, can contribute to background.
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Contaminated Reagents or Media: Phenol red in cell culture media, as well as components in serum, can be fluorescent.
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Inappropriate Imaging Vessels: Plastic-bottom plates and slides can exhibit significant autofluorescence.
Q2: How can I determine the source of my background fluorescence?
A2: Running proper controls is essential. Prepare the following samples to dissect the origin of the background signal:
-
Unstained Sample: An unlabeled sample of your cells or tissue imaged under the same conditions will reveal the level of natural autofluorescence.
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Vehicle Control: Treat your sample with the vehicle (e.g., DMSO) used to dissolve the DMAT to check for solvent-induced fluorescence.
-
Buffer/Media Only: Image a well containing only the imaging buffer or media to check for background from the solution itself.
Q3: My background is high even with no cells present. What should I check?
A3: If you observe high background in a cell-free control, the issue likely lies with your reagents or imaging equipment. Check the following:
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Imaging Medium: Some culture media, like those containing phenol red, are fluorescent. Switch to a phenol red-free medium or an optically clear buffered saline solution for imaging.
-
Imaging Vessel: Standard polystyrene plasticware can be highly autofluorescent. Use glass-bottom dishes or plates for fluorescence microscopy.
-
Immersion Oil: Ensure you are using a low-autofluorescence immersion oil.
Q4: Can the concentration of DMAT affect the background?
A4: Yes, using too high a concentration of DMAT can lead to increased non-specific binding and higher background from the unbound probe. It is crucial to titrate the DMAT concentration to find the optimal balance between specific signal and background.
Troubleshooting Guides
Problem 1: High Cellular Autofluorescence
Cellular autofluorescence is often broad-spectrum and can interfere with the DMAT signal.
| Troubleshooting Step | Rationale |
| 1. Spectral Separation | If the emission spectrum of DMAT is known, select filter sets that minimize the collection of autofluorescence. Autofluorescence is often most prominent in the green channel, so shifting to longer wavelength probes can be beneficial.[1] |
| 2. Photobleaching | Before adding DMAT, intentionally photobleach the autofluorescence by exposing the sample to the excitation light for a period. This can reduce the background without affecting the subsequent DMAT signal. |
| 3. Chemical Quenching | For fixed cells, consider using a chemical quenching agent like Sudan Black B or a commercial reagent such as TrueBlack® Lipofuscin Autofluorescence Quencher. Note that these may also quench your specific signal, so optimization is required. |
| 4. Change Fixation Method | Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can induce autofluorescence. Consider switching to an organic solvent fixative like ice-cold methanol or ethanol.[1] If aldehyde fixation is necessary, treatment with sodium borohydride can help reduce fixative-induced autofluorescence. |
Problem 2: Non-Specific Binding of DMAT
DMAT may adhere to surfaces or cellular structures other than the intended target.
| Troubleshooting Step | Rationale |
| 1. Optimize DMAT Concentration | Perform a concentration titration to find the lowest effective concentration of DMAT that provides a specific signal. This is the most critical step for reducing non-specific binding. |
| 2. Increase Wash Steps | After incubation with DMAT, increase the number and duration of wash steps with a suitable buffer (e.g., PBS) to more effectively remove unbound and loosely bound probes. |
| 3. Include a Blocking Step | For fixed and permeabilized cells, pre-incubating with a blocking agent like Bovine Serum Albumin (BSA) can reduce non-specific binding by occupying potential non-specific sites.[2] |
| 4. Add a Surfactant to Wash Buffer | Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) in the wash buffer can help to reduce non-specific hydrophobic interactions. |
Data Presentation: DMAT Spectral Properties
Since the exact spectral properties of this compound are not widely published, a representative dataset for a similar solvatochromic dye is provided below. Users should always refer to the manufacturer's specifications for the specific probe being used.
Table 1: Representative Spectral Properties of a DMAT-like Solvatochromic Dye
| Solvent | Dielectric Constant | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Toluene | 2.4 | ~410 | ~480 | High |
| Acetonitrile | 37.5 | ~415 | ~540 | Moderate |
| Methanol | 32.7 | ~430 | ~550 | Low |
| Water | 80.1 | ~435 | ~580 | Very Low |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Live-Cell Imaging with DMAT to Monitor Changes in Membrane Polarity
This protocol provides a general workflow for staining live cells with DMAT to visualize changes in the plasma membrane environment.
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Cell Culture: Plate cells on glass-bottom imaging dishes to an appropriate confluency (typically 60-80%).
-
Prepare DMAT Staining Solution: Prepare a stock solution of DMAT in anhydrous DMSO. Immediately before use, dilute the DMAT stock solution to the final working concentration (start with a titration from 1-10 µM) in a serum-free, phenol red-free culture medium or an appropriate imaging buffer (e.g., HBSS).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with warm PBS.
-
Add the DMAT staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells 2-3 times with warm imaging buffer to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image immediately using a fluorescence microscope equipped with appropriate filters for DMAT and a heated stage with CO2 control.
-
Acquire images using consistent settings for exposure time and gain to allow for quantitative comparisons.[3]
-
Protocol 2: In Vitro Protein Binding Assay with DMAT
This protocol describes the use of DMAT to detect the binding of a ligand to a protein, resulting in a change in the local environment of the probe.
-
Reagent Preparation:
-
Prepare a stock solution of DMAT in an appropriate organic solvent (e.g., DMSO).
-
Prepare solutions of your protein and ligand in a suitable assay buffer (e.g., PBS or Tris buffer, pH 7.4).
-
-
Assay Setup:
-
In a microplate, add the protein to the desired final concentration.
-
Add DMAT to a final concentration that is significantly lower than the protein concentration to ensure a 1:1 binding stoichiometry if the probe is conjugated to the ligand.
-
Add varying concentrations of the ligand to different wells. Include a no-ligand control.
-
-
Incubation: Incubate the plate at room temperature for a time sufficient to reach binding equilibrium.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader. Use excitation and emission wavelengths appropriate for DMAT in a non-polar environment (refer to manufacturer's data).
-
-
Data Analysis:
-
Correct for background fluorescence by subtracting the intensity of wells containing only buffer and DMAT.
-
Plot the change in fluorescence intensity as a function of ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing sources of background fluorescence.
Caption: Principle of DMAT fluorescence activation upon binding or environmental change.
References
Preventing photobleaching of 4-Dimethylaminotolan during microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing photobleaching of the fluorescent probe 4-Dimethylaminotolan (DMAT) during microscopy experiments.
Troubleshooting Guide
Issue: Rapid loss of DMAT fluorescence signal during imaging.
This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] The following steps will help you diagnose and mitigate this issue.
1. Optimize Imaging Parameters:
The most immediate and often most effective way to reduce photobleaching is to minimize the total light exposure to the sample.
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[2] Neutral density filters can be used to incrementally decrease illumination intensity.[2]
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector that still yields a clear image.[3]
-
Limit Illumination Duration: Only expose the sample to light when actively acquiring an image. Use the shutter to block the light path during periods of inactivity.[4] For initial focusing and locating the region of interest, consider using a transmitted light technique like DIC or phase contrast before switching to fluorescence.
2. Employ Antifade Reagents:
Antifade reagents are chemical cocktails that reduce photobleaching by scavenging reactive oxygen species (ROS) or quenching the highly reactive triplet state of the fluorophore.[5][6]
-
For Fixed Samples: A variety of commercial and homemade antifade mounting media are available.
-
For Live-Cell Imaging: Specialized, cell-permeable antifade reagents are required to minimize toxicity.[7]
3. Choose the Right Mounting Medium:
The mounting medium not only contains antifade reagents but also has a specific refractive index (RI). Matching the RI of your mounting medium to that of your objective's immersion medium (e.g., oil, RI ≈ 1.52) is critical for obtaining high-resolution images, especially in the z-axis, and can improve signal collection.[8][9][10]
Logical Troubleshooting Workflow
This diagram illustrates a step-by-step process for troubleshooting DMAT photobleaching.
Caption: Troubleshooting workflow for DMAT photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce.[1] It occurs when the fluorophore, after being excited by light, enters a long-lived, highly reactive "triplet state." In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS), which can then chemically damage the fluorophore or other nearby molecules.[5][11]
Q2: Which antifade reagent is best for this compound (DMAT)?
A2: There is limited specific data on the photostability of DMAT with different antifade reagents. However, based on studies with structurally similar fluorophores like coumarins, Vectashield has been shown to provide excellent protection.[12] Due to DMAT's solvatochromic nature, its photophysical properties can be environment-dependent. Therefore, it is highly recommended to empirically test a few different antifade reagents to find the optimal one for your specific experimental conditions.
Q3: Can I make my own antifade mounting medium?
A3: Yes, several recipes for homemade antifade mounting media are available. Common active ingredients include p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG).[5][13] However, commercial formulations are often more consistent and have undergone extensive quality control.
Q4: How do I choose between a hardening and a non-hardening mounting medium?
A4: Hardening (curing) mounting media solidify over time, which is ideal for long-term storage of slides.[14] Non-hardening media remain liquid and are suitable for immediate imaging after mounting.[15]
Q5: Are there antifade reagents for live-cell imaging of DMAT?
A5: Yes, there are commercial reagents specifically designed for live-cell imaging that are less toxic than the components of many fixed-cell mounting media.[7] Examples include ProLong Live Antifade Reagent and VectaCell Trolox Antifade Reagent.[7][12]
Q6: Besides antifade reagents, what else can I do to prevent photobleaching?
A6: Optimizing your imaging setup and protocol is crucial. This includes:
-
Using a high quantum efficiency detector (camera or PMT) to maximize signal collection for a given amount of excitation light.
-
Ensuring your microscope's optical components are clean and aligned for optimal light transmission.
-
For live-cell imaging, consider using an oxygen-scavenging system in your imaging buffer.[2]
Data Presentation
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Primary Mechanism | Advantages | Disadvantages | Refractive Index (in mounting medium) |
| p-Phenylenediamine (PPD) | Reactive Oxygen Species Scavenger | Highly effective | Can cause initial quenching of some fluorophores; can be toxic.[5][13] | ~1.47 |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Triplet State Quencher | Less toxic than PPD.[5] | Generally less effective than PPD.[5] | ~1.46 |
| n-Propyl gallate (NPG) | Reactive Oxygen Species Scavenger | Non-toxic, suitable for some live-cell applications.[5] | Can be difficult to dissolve.[5] | ~1.47 |
| Trolox | Reactive Oxygen Species Scavenger, Triplet State Quencher | Cell-permeable, suitable for live-cell imaging.[7] | May require optimization of concentration.[16] | N/A (added to imaging media) |
Table 2: Properties of Commercial Antifade Mounting Media
| Product | Type | Key Antifade Component | Curing Time | Refractive Index (Cured) |
| ProLong Gold | Hardening | Proprietary | ~24 hours | ~1.47[17] |
| ProLong Glass | Hardening | Proprietary | ~24 hours | ~1.52[8] |
| Vectashield | Non-hardening | Proprietary | N/A | ~1.45[15] |
| Vectashield HardSet | Hardening | Proprietary | ~24 hours | ~1.46 |
Experimental Protocols
Protocol 1: Quantifying DMAT Photostability with Different Antifade Reagents
This protocol allows for a systematic comparison of the effectiveness of different antifade reagents in preserving the DMAT fluorescence signal.
Objective: To determine the photobleaching rate of DMAT in various antifade mounting media.
Materials:
-
DMAT-stained fixed cells or other samples on coverslips.
-
A selection of antifade mounting media to test (e.g., ProLong Gold, Vectashield, homemade DABCO solution).
-
Phosphate-buffered saline (PBS) as a negative control (no antifade).
-
Fluorescence microscope with a camera or PMT detector.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation: Prepare multiple identical DMAT-stained samples on coverslips.
-
Mounting:
-
For each antifade medium to be tested, carefully mount a coverslip onto a microscope slide with a drop of the medium.
-
For the negative control, mount a coverslip with a drop of PBS.
-
If using a hardening mountant, allow it to cure according to the manufacturer's instructions (typically 24 hours in the dark).[14]
-
-
Image Acquisition:
-
Place the first slide on the microscope stage and locate a region of interest.
-
Set the imaging parameters (excitation intensity, exposure time, gain) to achieve a good initial signal without saturating the detector. Crucially, keep these parameters constant for all subsequent acquisitions.
-
Acquire a time-lapse series of images of the same field of view. For example, take one image every 5 seconds for a total of 5 minutes.
-
-
Repeat for all Samples: Repeat the image acquisition process for each of the different antifade media and the PBS control, using the identical imaging parameters.
-
Data Analysis:
-
Open the time-lapse image series in your analysis software.
-
Define a region of interest (ROI) within a stained area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the intensity values by dividing each value by the initial intensity at time zero.
-
Plot the normalized intensity as a function of time for each antifade condition. The resulting curves will show the rate of photobleaching for each condition.
-
Experimental Workflow Diagram
Caption: Workflow for comparing antifade reagents.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. vectorlabs.com [vectorlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fluorophore, Mounting Media And Imaging Chamber Selection For Leica DM 6B Upright Microscope – Microscopy and Imaging Center [microscopy.tamu.edu]
- 10. vectorlabs.com [vectorlabs.com]
- 11. scispace.com [scispace.com]
- 12. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. biocompare.com [biocompare.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. biocompare.com [biocompare.com]
- 17. assets.fishersci.com [assets.fishersci.com]
Improving the solubility of 4-Dimethylaminotolan in biological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Dimethylaminotolan (DMAT). The information provided is designed to address common challenges related to the solubility of this hydrophobic compound in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMAT) and why is its solubility a concern?
This compound (DMAT) is a hydrophobic organic compound. Its limited solubility in aqueous solutions, such as biological buffers, can pose a significant challenge for its use in experimental assays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of DMAT?
For initial solubilization, it is recommended to prepare a high-concentration stock solution of DMAT in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds.
Q3: What is the maximum permissible concentration of DMSO in my final working solution?
To avoid solvent-induced artifacts or cytotoxicity in biological assays, the final concentration of DMSO in the aqueous working solution should be kept to a minimum, typically below 0.5%. It is crucial to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on the experimental system.
Q4: My DMAT precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in the buffer to gradually decrease the solvent concentration.
-
Vortexing/Sonication: After dilution, vortex the solution vigorously or use a bath sonicator to aid in dispersion and dissolution.
-
Use of Solubilizing Agents: Incorporate a solubilizing agent, such as a cyclodextrin or a surfactant, into your biological buffer before adding the DMAT stock solution.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing DMAT solutions for biological experiments.
| Problem | Possible Cause | Recommended Solution |
| DMAT powder will not dissolve in the biological buffer. | DMAT is highly hydrophobic and has very low aqueous solubility. | Prepare a concentrated stock solution in 100% DMSO first. Then, dilute this stock solution into the aqueous buffer. |
| A precipitate forms immediately upon diluting the DMSO stock solution into the buffer. | The rapid change in solvent polarity causes the hydrophobic DMAT to crash out of solution. | 1. Perform a stepwise dilution. 2. Ensure vigorous mixing (vortexing) during and after dilution. 3. Consider using a solubilizing agent in your buffer (see protocols below). |
| The solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or formation of micro-precipitates. | 1. Try gentle warming of the solution (e.g., to 37°C), but be cautious of compound stability at higher temperatures. 2. Use a bath sonicator for a short period to break up aggregates. 3. Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Inconsistent results between experiments. | Variability in the amount of dissolved DMAT. | 1. Always prepare fresh working solutions from the stock immediately before use. 2. Standardize the dilution protocol to ensure consistency. 3. Visually inspect the solution for any signs of precipitation before each use. |
Experimental Protocols
Below are detailed methodologies for improving the solubility of DMAT in biological buffers using common solubilizing agents.
Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1][2]
Materials:
-
This compound (DMAT)
-
Dimethyl sulfoxide (DMSO)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Biological buffer of choice (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Prepare a DMAT Stock Solution: Dissolve DMAT in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a HP-β-CD Buffer Solution: Dissolve HP-β-CD in the desired biological buffer to a final concentration of 1-10% (w/v). The optimal concentration may need to be determined empirically.
-
Dilute DMAT into HP-β-CD Buffer: While vortexing, slowly add the DMAT stock solution to the HP-β-CD buffer to achieve the desired final concentration of DMAT.
-
Incubate: Allow the solution to incubate at room temperature for at least 30 minutes with gentle agitation to facilitate the formation of the inclusion complex.
-
Final Preparation: Before use, visually inspect the solution for any precipitation. If necessary, filter through a 0.22 µm syringe filter.
Protocol 2: Solubilization using Surfactants (e.g., Tween® 80)
Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, increasing their apparent solubility.[3][4] Nonionic surfactants like Tween® 80 are commonly used in biological applications.
Materials:
-
This compound (DMAT)
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80 (Polysorbate 80)
-
Biological buffer of choice (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Prepare a DMAT Stock Solution: Dissolve DMAT in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a Surfactant-Containing Buffer: Add Tween® 80 to the desired biological buffer to a final concentration typically between 0.01% and 0.1% (v/v). The concentration should be above the critical micelle concentration (CMC) of the surfactant.
-
Dilute DMAT into Surfactant Buffer: While vortexing, slowly add the DMAT stock solution to the surfactant-containing buffer to reach the desired final DMAT concentration.
-
Mix Thoroughly: Continue to vortex for 1-2 minutes to ensure the formation of micelles and encapsulation of DMAT.
-
Final Preparation: Visually inspect the solution for clarity before use.
Quantitative Data Summary
The following table provides hypothetical solubility data for DMAT in a standard biological buffer (PBS, pH 7.4) with and without common solubilizing agents. These values are illustrative and should be experimentally determined for your specific conditions.
| Solvent/Buffer System | Estimated Solubility of DMAT (µM) |
| PBS (pH 7.4) | < 1 |
| PBS with 0.5% DMSO | 1 - 5 |
| PBS with 5% HP-β-CD | 25 - 50 |
| PBS with 0.05% Tween® 80 | 10 - 20 |
Visualizations
Logical Workflow for Improving DMAT Solubility
Caption: A flowchart outlining the decision-making process for solubilizing this compound.
Signaling Pathway (Hypothetical)
As the specific biological targets and signaling pathways of this compound are not well-defined in the current literature, the following diagram illustrates a hypothetical pathway where a hydrophobic small molecule like DMAT might interact with an intracellular target after passive diffusion across the cell membrane.
Caption: A conceptual diagram of a potential mechanism of action for a hydrophobic molecule like DMAT.
References
Technical Support Center: Calibration of 4-Dimethylaminotolan for Solvent Polarity Sensing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing 4-Dimethylaminotolan as a fluorescent probe for solvent polarity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a solvent polarity probe?
A1: this compound is a fluorescent molecule characterized by an electron-donating dimethylamino group and an electron-accepting tolan (diphenylacetylene) scaffold. This donor-acceptor structure results in a significant dipole moment that is sensitive to the polarity of its surrounding environment. Upon excitation with light, the molecule's excited state is more polar than its ground state. In more polar solvents, the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in its fluorescence emission spectrum. This phenomenon, known as solvatochromism, allows for the calibration of its fluorescence response to the polarity of the solvent.
Q2: How does solvent polarity affect the fluorescence of this compound?
A2: The polarity of the solvent directly influences the emission wavelength of this compound. In non-polar solvents, the emission is typically at shorter wavelengths (blue-shifted). As the solvent polarity increases, the emission maximum shifts to longer wavelengths (red-shifted). This is due to the stabilization of the charge-separated excited state by the polar solvent molecules. The magnitude of this shift, known as the Stokes shift (the difference between the absorption and emission maxima), can be correlated with various solvent polarity scales, such as the Reichardt's ET(30) scale.
Q3: What is the general procedure for calibrating the response of this compound?
A3: The calibration process involves measuring the absorption and fluorescence spectra of this compound in a series of solvents with known polarities.
Experimental Protocol: General Calibration Procedure
-
Solvent Selection: Choose a range of solvents with varying polarities. Ensure the solvents are of high purity (spectroscopic grade) to avoid interference from impurities.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-polar solvent in which it is readily soluble (e.g., toluene or dioxane).
-
Working Solution Preparation: From the stock solution, prepare dilute working solutions in each of the selected solvents. The final concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
-
Spectroscopic Measurements:
-
Record the absorption spectrum for each solution to determine the absorption maximum (λabs).
-
Record the fluorescence emission spectrum for each solution, exciting at the absorption maximum. Determine the emission maximum (λem).
-
-
Data Analysis:
-
Calculate the Stokes shift (in nanometers or wavenumbers) for each solvent.
-
Plot the emission maximum (λem) or Stokes shift against a known solvent polarity scale (e.g., ET(30)).
-
Perform a linear regression to establish a calibration curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak fluorescence signal | 1. Incorrect excitation wavelength.2. Concentration is too low.3. Photodegradation of the probe.4. Quenching by solvent or impurities. | 1. Ensure the excitation wavelength is set to the absorption maximum of the dye in the specific solvent.2. Increase the concentration of this compound.3. Prepare fresh solutions and protect them from light.4. Use high-purity solvents. Check for known quenchers in your system. |
| Inconsistent or non-reproducible results | 1. Solvent impurities (especially water).2. Temperature fluctuations.3. Inner filter effects due to high concentration.4. Instrumental drift. | 1. Use fresh, dry, spectroscopic-grade solvents.2. Maintain a constant temperature during measurements.3. Dilute the sample to ensure the absorbance at the excitation wavelength is below 0.1.4. Allow the instrument to warm up properly and perform regular calibration checks. |
| Unexpected shifts in emission spectra | 1. Presence of acidic or basic impurities.2. Formation of aggregates at high concentrations.3. Specific chemical interactions between the probe and the solvent. | 1. Use neutral, high-purity solvents.2. Work at lower concentrations and check for concentration-dependent spectral changes.3. Be aware that specific interactions (e.g., hydrogen bonding) can cause deviations from the general polarity trend. |
| Poor linear correlation in the calibration plot | 1. Inappropriate choice of solvent polarity scale.2. Inclusion of solvents that have specific interactions with the probe.3. Errors in determining spectral maxima. | 1. Try correlating the data with different solvent polarity scales to find the best fit.2. Consider excluding solvents that are known to have strong specific interactions (e.g., protic vs. aprotic).3. Use a consistent method for determining the peak maxima from the spectral data. |
Data Presentation
While specific data for this compound is proprietary to individual research, the following table illustrates the expected trend in photophysical properties for a typical solvatochromic dye (data is hypothetical and for illustrative purposes).
| Solvent | Polarity (ET(30) in kcal/mol) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| Toluene | 33.9 | 420 | 480 | 60 |
| Tetrahydrofuran (THF) | 37.4 | 435 | 525 | 90 |
| Dichloromethane | 40.7 | 440 | 545 | 105 |
| Acetone | 42.2 | 445 | 560 | 115 |
| Acetonitrile | 45.6 | 450 | 580 | 130 |
| Methanol | 55.4 | 460 | 610 | 150 |
Visualizations
Caption: Experimental workflow for calibrating this compound.
Caption: Energy level diagram illustrating the effect of solvent polarity.
Technical Support Center: Minimizing Spectral Overlap
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize spectral overlap in their fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem?
A1: Spectral overlap, also known as bleed-through or spillover, occurs when the emission spectrum of one fluorophore is detected in the channel or filter set designated for another fluorophore.[1][2] This is because fluorophores often have broad emission spectra.[2] This phenomenon can lead to false-positive signals, inaccurate quantification, and difficulties in interpreting colocalization studies, ultimately compromising the reliability of experimental data.[1][3][4]
Q2: How can I choose the best fluorophores to minimize spectral overlap?
A2: To minimize spectral overlap, select fluorophores with narrow emission spectra and large Stokes shifts (the separation between excitation and emission maxima).[5] It is crucial to use an online spectrum viewer to visualize and compare the excitation and emission spectra of your chosen fluorophores before starting an experiment.[1][6] Ideally, there should be minimal to no overlap between their emission profiles.[1][3] Pairing fluorophores that are excited by different lasers can also significantly reduce overlap.[7][8]
Q3: What are tandem dyes and can they help with spectral overlap?
A3: Tandem dyes consist of two covalently linked fluorophores, a donor and an acceptor.[9] When the donor molecule is excited, it transfers its energy to the acceptor via Förster Resonance Energy Transfer (FRET), and the acceptor then emits light at a longer wavelength.[9] This results in a large effective Stokes shift, which can help reduce spectral spillover and expand the number of colors in a multiplex panel that can be excited by a single laser.[9] However, tandem dyes can be susceptible to degradation, which can lead to uncoupling and increased spillover from the donor dye, so careful handling and storage are essential.[10]
Q4: What is the difference between compensation and spectral unmixing?
A4: Compensation is a mathematical correction used in conventional flow cytometry to subtract the signal of a given fluorophore from all other detectors where it is not intended to be measured.[7][8][11] Spectral unmixing is a more advanced computational algorithm used in spectral flow cytometry.[12][13] It distinguishes the full emission signature of each fluorophore across the entire spectrum, allowing for the separation of fluorophores with highly overlapping spectra that would be difficult to resolve with traditional compensation.[14][15]
Q5: How does target antigen abundance affect my choice of fluorophore?
A5: To improve signal resolution and minimize the impact of spillover, it is best practice to pair brighter fluorophores with antigens that have low expression levels.[5][16] Conversely, dimmer fluorophores should be used for highly abundant targets.[16] This strategy helps to ensure that the signal from a low-abundance target is not obscured by bleed-through from a bright fluorophore on a highly expressed marker.[5]
Troubleshooting Guides
Problem 1: I'm seeing a signal in my secondary channel even with a single-stained control.
-
Possible Cause: This is a classic case of spectral overlap or bleed-through, where the emission from your primary fluorophore is spilling into the detection channel of the secondary fluorophore.[1][2]
-
Solution:
-
Perform Compensation: If you are using a conventional flow cytometer, you will need to run single-color compensation controls for each fluorophore in your panel.[7][10] This will allow the software to calculate the amount of spillover and mathematically correct your data.[8]
-
Adjust Filter Sets: In microscopy, ensure your emission filters are narrow enough to specifically capture the peak emission of your target fluorophore while excluding light from others.[17]
-
Sequential Imaging: If possible, acquire images for each fluorophore sequentially rather than simultaneously. This physically separates the detection of each signal, eliminating bleed-through.[18]
-
Problem 2: My compensated data shows populations that are spread out or have a "trumpet" shape.
-
Possible Cause: This phenomenon is known as spillover spreading and is a consequence of correcting for significant spectral overlap, particularly from very bright fluorophores.[19] While compensation corrects the median fluorescence intensity, it can increase the spread of the data, potentially obscuring dim populations.[4]
-
Solution:
-
Optimize Fluorophore Panel: The best solution is to redesign your panel to minimize the initial spectral overlap.[19] Use a spectra viewer to select fluorophores with less overlap.[6]
-
Assign Bright Dyes to Mutually Exclusive Markers: If you must use fluorophores with significant overlap, try to assign them to markers that are not co-expressed on the same cells.[19][20]
-
Titrate Antibodies: Ensure you have optimally titrated your antibodies. Using the lowest concentration that still provides a good signal can help reduce the overall fluorescence intensity and thus the spreading error.[5]
-
Problem 3: I'm having trouble distinguishing my fluorophore signal from autofluorescence.
-
Possible Cause: Autofluorescence is the natural fluorescence emitted by cells and tissues, typically in the shorter wavelength regions of the spectrum (e.g., blue and green).[6][21] It can obscure the signals from your specific fluorescent labels.
-
Solution:
-
Choose Fluorophores in Red/Far-Red Channels: Whenever possible, select fluorophores that emit in the longer wavelength regions (red and far-red), as autofluorescence is generally lower in this part of the spectrum.[22]
-
Include an Unstained Control: Always include an unstained sample to determine the baseline level of autofluorescence for your cell type.[11]
-
Use Autofluorescence Extraction/Quenching: Some spectral cytometers and software have tools to mathematically subtract the autofluorescence signature from your data.[12] Alternatively, commercially available quenching reagents can be used to reduce autofluorescence.
-
Data & Protocols
Fluorophore Brightness Comparison
The brightness of a fluorophore is a critical factor in panel design and is determined by its extinction coefficient and quantum yield.[6][9] Brighter fluorophores are generally preferred for detecting low-abundance targets.[16]
| Fluorophore | Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| DyLight 350 | 15,000 | Not specified | Lower |
| Alexa Fluor 488 | 71,000 | 0.92 | 65,320 |
| mNeonGreen | 116,000 | 0.80 | 92,800 |
| eGFP | 55,900 | 0.60 | 33,540 |
| DyLight 650 | 250,000 | Not specified | Higher |
Data compiled from multiple sources.[1][22] Values can vary based on experimental conditions.
Experimental Protocol: Fluorescence Compensation for Flow Cytometry
This protocol outlines the essential steps for preparing and running compensation controls.
-
Prepare Single-Stained Controls: For each fluorophore in your multicolor experiment, prepare a separate sample stained with only that single fluorophore-conjugated antibody.[11]
-
Include an Unstained Control: Prepare a sample of cells that has not been stained with any fluorophores. This control is used to set the baseline fluorescence.
-
Controls Must be Treated Identically: Ensure all control samples are subjected to the same fixation, permeabilization, and washing steps as your experimental samples.[23]
-
Use Bright Staining: The positive population in your single-stained control must be at least as bright as, or brighter than, the signal you expect in your fully stained sample.[7][14]
-
Use the Same Fluorophore: The fluorophore in the compensation control must be identical to the one used in the experiment. This is especially critical for tandem dyes, where lot-to-lot variability can be high.[7][10]
-
Acquire Data: Run the unstained control first, followed by each of the single-stained controls on the flow cytometer.
-
Calculate Compensation Matrix: Use the flow cytometer's software to automatically calculate the compensation matrix based on the single-stained controls. The software calculates the percentage of signal from each fluorophore that spills into other channels and subtracts it accordingly.[8]
-
Apply to Experimental Samples: Apply the calculated compensation matrix to your multicolor experimental samples for accurate data analysis.
Experimental Protocol: Spectral Unmixing
Spectral unmixing requires the acquisition of reference spectra for each dye used in an experiment.
-
Prepare Single-Color Reference Controls: For each fluorophore in your panel, you must prepare a single-color control.[13] These controls are used to define the unique spectral signature of each dye.[23]
-
Match Controls to Experiment: The reference controls must accurately reflect the spectral signature of the fluorophores in the multi-color sample.[23] This means using the same antibody-fluorophore conjugate and treating the cells or beads with the same protocol (fixation, permeabilization) as the experimental sample.[23]
-
Acquire Reference Spectra: Run each single-color control on the spectral flow cytometer to record its full emission spectrum across all detectors.
-
Acquire Experimental Data: Run your fully stained, multi-color sample.
-
Perform Unmixing: The software uses the reference spectra as "fingerprints" to deconvolve the mixed spectrum from your experimental sample. It mathematically calculates the contribution of each individual fluorophore to the total signal on a cell-by-cell basis.[12][13][15]
Visualizations
Caption: Diagram illustrating spectral overlap where emission from one fluorophore spills into another's detector.
Caption: Workflow for selecting fluorophores to minimize spectral overlap in multiplex experiments.
Caption: The principle of spectral unmixing using reference spectra to deconvolve a mixed signal.
Caption: Decision tree for addressing and correcting for spectral overlap in an experiment.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. Guide To Selecting Fluorophores for ICC and IHC - FluoroFinder [fluorofinder.com]
- 7. Fluorescence Compensation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Choosing the right fluorophores for your experiment | Abcam [abcam.com]
- 10. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Spectral Unmixing | Cytometry and Antibody Technology [voices.uchicago.edu]
- 13. 4 Critical Rules For Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 14. What Is Spectral Unmixing And Why It's Important In Flow Cytometry [expertcytometry.com]
- 15. beckman.com [beckman.com]
- 16. biocompare.com [biocompare.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 18. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]
- 23. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing 4-Dimethylaminotolan Excitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Dimethylaminotolan in two-photon excitation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal laser power for exciting this compound?
Q2: How do I determine the optimal excitation wavelength for this compound?
A2: The two-photon excitation maximum is typically at a longer wavelength and broader than the one-photon absorption peak. For many fluorophores, the two-photon excitation peak is approximately double the one-photon absorption maximum, but this is not a strict rule. The one-photon absorption maximum of aminotolans is generally in the UV range. Therefore, the two-photon excitation wavelength for this compound is expected to be in the near-infrared (NIR) range, likely between 700 nm and 900 nm . To determine the optimal wavelength, it is recommended to perform a two-photon excitation spectrum measurement if your setup allows.
Q3: What is the expected relationship between laser power and fluorescence intensity for this compound?
A3: For a true two-photon absorption process, the fluorescence intensity should be proportional to the square of the excitation laser power.[1] This quadratic relationship is a key indicator that you are observing two-photon excitation. At higher laser powers, this relationship may deviate due to saturation or photobleaching.
Q4: What is photobleaching and how can I minimize it?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[2] In two-photon microscopy, while photobleaching is confined to the focal volume, the high local intensity can still lead to rapid bleaching.[3] To minimize photobleaching:
-
Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Reduce the pixel dwell time during image acquisition.
-
Use a high-NA objective to collect more of the emitted fluorescence.
-
Consider using an oxygen scavenger in your sample medium if appropriate for your experiment.
Q5: Can the solvent affect the two-photon excitation of this compound?
A5: Yes, the solvent can significantly impact the photophysical properties of fluorophores, including their two-photon absorption cross-section and fluorescence quantum yield. For molecules with charge-transfer character, such as those containing a dimethylamino group, the polarity of the solvent can alter the energy levels and transition probabilities. It is important to characterize the behavior of this compound in the specific solvent or buffer system used in your experiments.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No or very weak fluorescence signal | 1. Laser not properly aligned. 2. Incorrect excitation wavelength. 3. Laser power is too low. 4. Detector is not sensitive enough or is malfunctioning. 5. Sample concentration is too low. 6. Photobleaching has already occurred. | 1. Check and realign the laser path.[4][5][6][7] 2. Scan a range of wavelengths (e.g., 700-900 nm) to find the optimal excitation. 3. Gradually increase the laser power while monitoring the signal. 4. Verify detector settings and functionality. 5. Increase the concentration of this compound. 6. Use a fresh sample and start with low laser power. |
| High background noise / Low signal-to-noise ratio (SNR) | 1. Laser power is too high, causing sample autofluorescence or scattering. 2. Detector gain is set too high. 3. Ambient light is leaking into the detector. 4. Sample contains fluorescent impurities. | 1. Reduce the laser power. 2. Optimize detector gain settings. 3. Ensure the microscope is properly shielded from ambient light. 4. Use high-purity solvents and reagents for sample preparation. |
| Rapid photobleaching | 1. Laser power is too high. 2. Excessive exposure time (long pixel dwell time or repeated scanning). | 1. Reduce laser power to the minimum necessary for a good signal. 2. Decrease pixel dwell time, increase scan speed, or reduce the number of averaged frames. |
| Image artifacts (e.g., lines, streaks, or uneven illumination) | 1. Laser instability or fluctuations in power. 2. Scan mirror synchronization issues. 3. Sample movement. | 1. Allow the laser to stabilize before imaging. Check for and address any power fluctuations. 2. Check the scan head and software settings. 3. Ensure the sample is securely mounted. For live samples, consider motion correction techniques. |
| Fluorescence intensity does not scale quadratically with laser power | 1. Saturation of the excited state at high laser powers. 2. Photobleaching is occurring. 3. Contribution from one-photon absorption at the excitation wavelength. | 1. Reduce the laser power to a range where the quadratic relationship holds. 2. Use a fresh sample and lower laser power. 3. This is less likely with NIR excitation of a UV-absorbing dye but can be checked by examining the one-photon absorption spectrum. |
Data Presentation
Since specific quantitative data for this compound is not available in the literature, the following table provides a template for researchers to systematically record their experimental parameters and results. The values for analogous compounds with a dimethylamino group suggest a two-photon absorption cross-section in the range of 10-100 GM (Goeppert-Mayer units).
| Parameter | Value | Notes |
| Excitation Wavelength (nm) | Record the wavelength used for excitation. | |
| Laser Power at Sample (mW) | Measure the average power at the objective focal plane. | |
| Fluorescence Emission Peak (nm) | Determined from the emission spectrum. | |
| Fluorescence Quantum Yield (Φ) | If measured. | |
| Two-Photon Absorption Cross-Section (σ₂) (GM) | If measured or estimated from reference standards. | |
| Solvent/Medium | Specify the solvent or buffer used. |
Experimental Protocols
Protocol 1: Determination of Optimal Laser Power
-
Sample Preparation: Prepare a solution of this compound in the desired solvent at a concentration that gives a measurable one-photon absorbance (typically around 0.1-0.5 OD at the one-photon absorption maximum).
-
Microscope Setup:
-
Place the sample on the microscope stage.
-
Set the excitation wavelength to an initial value (e.g., 780 nm).
-
Set the detector to collect the expected fluorescence emission.
-
-
Power Series Measurement:
-
Start with a low laser power (e.g., 2-5 mW at the sample).
-
Acquire an image or a point measurement of the fluorescence intensity.
-
Incrementally increase the laser power and record the corresponding fluorescence intensity.
-
Continue this process until you observe a plateau in the fluorescence signal (saturation) or a decrease in intensity over time (photobleaching).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the square of the laser power.
-
The optimal laser power will be in the linear region of this plot, providing the best signal before the onset of saturation or significant photobleaching.
-
Workflow for optimizing laser power.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for troubleshooting a weak or absent fluorescence signal.
Troubleshooting weak fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Photobleaching in two-photon excitation microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Optica Publishing Group [opg.optica.org]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Preserving 4-Dimethylaminotolan (DMAT) Fluorescence During Cell Fixation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the appropriate cell fixation methods to preserve the fluorescence of 4-Dimethylaminotolan (DMAT). Given that DMAT is a solvatochromic dye, its fluorescence is highly sensitive to the polarity of its microenvironment. Therefore, the choice of fixation method is critical to obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMAT) and why is fixation challenging?
A1: this compound (DMAT) is a fluorescent probe whose emission spectrum is dependent on the polarity of its solvent environment. This property, known as solvatochromism, makes it a valuable tool for studying changes in the cellular microenvironment. However, this sensitivity also presents a challenge during cell fixation, as the chemical processes of fixation alter the intracellular environment, potentially leading to a shift in or quenching of the DMAT fluorescence.
Q2: Which are the most common cell fixation methods, and how do they work?
A2: The two most common fixation methods are cross-linking with aldehydes and precipitation with organic solvents.
-
Paraformaldehyde (PFA): A cross-linking agent that forms covalent bonds between molecules, creating a stable network that preserves cellular structure well.[1]
-
Methanol: An organic solvent that dehydrates the cell, precipitating proteins and lipids, which fixes them in place.[2]
Q3: How do PFA and methanol fixation affect the fluorescence of sensitive dyes like DMAT?
A3: Both methods can impact DMAT fluorescence:
-
PFA fixation generally offers good preservation of cell morphology. However, the cross-linking process can alter the local chemical environment, potentially affecting the fluorescence of solvatochromic dyes. The introduction of an aqueous buffer during PFA fixation can also influence the fluorescence of polarity-sensitive probes.
-
Methanol fixation works by dehydration and protein denaturation. This significant change in the cellular environment, particularly the removal of water, will drastically alter the polarity and can lead to a significant shift or quenching of DMAT's fluorescence.[2] Organic solvents can also extract lipids, which may be problematic if DMAT localizes to cellular membranes.
Q4: Can I perform permeabilization after fixation when using DMAT?
A4: Permeabilization, typically performed with detergents like Triton X-100 or saponin, is often necessary for intracellular antibody staining. However, these detergents can extract lipids and alter membrane structures, which could affect the localization and fluorescence of membrane-bound DMAT. If permeabilization is required, it is crucial to use the mildest possible conditions and to be aware that it may impact the DMAT signal. Methanol fixation also permeabilizes the cell membrane.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete loss of DMAT fluorescence after fixation. | The fixation method is too harsh and is quenching the fluorophore. | - If using methanol, switch to a PFA-based fixation method. - If using PFA, reduce the concentration (e.g., from 4% to 2%) or the fixation time (e.g., from 15 minutes to 10 minutes).[4] |
| Diminished DMAT fluorescence intensity. | - Partial quenching of the fluorophore by the fixative. - Suboptimal imaging buffer. | - Optimize the PFA concentration and fixation time. - Ensure the pH of the PFA solution is neutral (pH 7.2-7.4). - After fixation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove residual fixative. - Image the cells in a buffer that is compatible with DMAT fluorescence. |
| Shift in the DMAT emission spectrum. | The polarity of the cellular environment has been significantly altered by the fixation process. | - This is an inherent challenge with solvatochromic dyes. Document the spectral shift and be consistent with your fixation protocol across all experiments for comparable results. - Consider if the observed shift provides meaningful information about the post-fixation environment. |
| Altered subcellular localization of DMAT. | The fixative has caused the probe to redistribute within the cell. | - PFA is generally better at preserving the localization of molecules than methanol. - If using methanol, the extraction of lipids may cause membrane-associated probes to relocalize. |
| High background fluorescence. | Autofluorescence induced by the fixative. | - Aldehyde fixatives like PFA can increase autofluorescence.[5] - Include an unstained, fixed control to assess the level of autofluorescence. - Perform a quenching step with ammonium chloride or sodium borohydride after PFA fixation. |
Quantitative Data Summary
| Fixation Method | Fluorescence Preservation | Morphology Preservation | Lipid Extraction | Anticipated Effect on DMAT |
| Paraformaldehyde (PFA) | Generally moderate to good, but can cause some quenching.[4] | Excellent.[1] | Minimal. | Likely to be the preferred method for preserving localization, though some effect on fluorescence intensity and emission spectrum is expected. |
| Methanol | Often leads to significant fluorescence loss for sensitive dyes.[2] | Fair to good, can cause cell shrinkage. | High. | High risk of fluorescence quenching and/or a significant spectral shift due to the drastic change in polarity. Potential for probe redistribution if membrane-associated. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation (Recommended Starting Point)
This protocol is a good starting point for preserving the fluorescence of DMAT while maintaining good cellular morphology.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 16% or 32% aqueous solution (methanol-free)
-
1 M NaOH (if preparing PFA from powder)
-
Cells stained with this compound (DMAT) on coverslips or in culture plates
Procedure:
-
Prepare 4% PFA solution:
-
From Ampule: Dilute the 16% PFA solution to a final concentration of 4% in PBS. For example, add 1 part 16% PFA to 3 parts PBS. Prepare this solution fresh.
-
From Powder: To prepare 100 mL of 4% PFA, add 4 g of PFA powder to 80 mL of PBS in a fume hood. Heat to 60-70°C while stirring until the powder dissolves. Add a few drops of 1 M NaOH to aid dissolution if necessary. Allow the solution to cool to room temperature, adjust the pH to 7.2-7.4, and bring the final volume to 100 mL with PBS. Filter the solution through a 0.22 µm filter.
-
-
Cell Fixation:
-
Carefully remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed (37°C) PBS.
-
Add the 4% PFA solution to the cells, ensuring they are completely covered.
-
Incubate for 10-15 minutes at room temperature.
-
-
Washing:
-
Carefully aspirate the PFA solution.
-
Wash the cells three times with PBS for 5 minutes each to remove residual PFA.
-
-
Imaging:
-
The cells can now be imaged in PBS or a suitable imaging buffer. For long-term storage, mount the coverslips with an appropriate mounting medium.
-
Protocol 2: Cold Methanol Fixation
This protocol is faster but carries a higher risk of altering DMAT fluorescence. It should be tested if PFA fixation is not suitable for other experimental parameters (e.g., co-staining with certain antibodies).
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol, 100% (ice-cold, stored at -20°C)
-
Cells stained with this compound (DMAT) on coverslips or in culture plates
Procedure:
-
Preparation:
-
Place the 100% methanol at -20°C for at least 1 hour before use.
-
-
Cell Fixation:
-
Carefully remove the culture medium from the cells.
-
Gently wash the cells once with PBS.
-
Remove the PBS and add ice-cold 100% methanol.
-
Incubate for 5-10 minutes at -20°C.
-
-
Washing:
-
Carefully aspirate the methanol.
-
Gently wash the cells three times with PBS for 5 minutes each.
-
-
Imaging:
-
Image the cells immediately in PBS or a suitable imaging buffer.
-
Visualizations
Caption: Workflow for PFA and Methanol Fixation.
Caption: Choosing a Fixation Method for DMAT.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. blog.sunyulster.edu [blog.sunyulster.edu]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
4-Dimethylaminotolan: An Uncharted Territory in Quantitative Polarity Probing
For researchers, scientists, and drug development professionals seeking a validated quantitative polarity probe, the exploration of novel solvatochromic dyes is a continuous endeavor. While various fluorescent probes have been established for their sensitivity to the local environment, the validation of 4-Dimethylaminotolan (DMAT) as a quantitative polarity probe remains largely undocumented in peer-reviewed scientific literature. Extensive searches for experimental data on the solvatochromic properties, quantum yields, and comparative performance of DMAT have yielded no specific results, suggesting that it is not a commonly utilized or validated tool for this purpose.
This guide, therefore, serves to highlight the current lack of validation for DMAT and to provide a framework for what would be required for its establishment as a reliable polarity probe. This is achieved by comparing the necessary, yet unavailable, data for DMAT with the well-documented performance of established solvatochromic probes such as Prodan and Nile Red.
The Hallmarks of a Validated Polarity Probe: A Comparative Perspective
A robust quantitative polarity probe must exhibit predictable and sensitive changes in its photophysical properties in response to alterations in the solvent polarity. Key parameters for validation include the solvatochromic shift, quantum yield, and Stokes shift across a range of solvents.
Table 1: Comparative Photophysical Properties of Polarity Probes
| Property | This compound (DMAT) | Prodan | Nile Red |
| Excitation Max (λ_ex) | Data not available | ~360 nm (in nonpolar solvents) | ~550 nm (in nonpolar solvents) |
| Emission Max (λ_em) | Data not available | Varies significantly with solvent polarity | Varies with solvent polarity |
| Stokes Shift | Data not available | Large and dependent on solvent polarity | Moderate and dependent on solvent polarity |
| Quantum Yield (Φ_f) | Data not available | High in nonpolar solvents, low in polar solvents | High in nonpolar solvents, low in polar solvents |
| Sensitivity to Polarity | Data not available | High | High |
The absence of this fundamental data for this compound makes it impossible to assess its sensitivity, dynamic range, or suitability for quantitative polarity measurements.
Experimental Protocols: A Roadmap for Validation
To validate DMAT as a quantitative polarity probe, a series of standardized experiments would be necessary. These protocols are routine for the characterization of new solvatochromic dyes.
Solvatochromism Analysis
-
Objective: To determine the effect of solvent polarity on the absorption and emission spectra of DMAT.
-
Methodology:
-
Prepare stock solutions of DMAT in a nonpolar solvent (e.g., cyclohexane).
-
Create a series of solutions of DMAT in solvents of varying polarity, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetone, acetonitrile) and polar protic (e.g., ethanol, methanol, water).
-
Record the UV-Vis absorption and fluorescence emission spectra for each solution.
-
Plot the emission maximum (λ_em) as a function of a solvent polarity scale (e.g., the Lippert-Mataga plot).
-
Quantum Yield Determination
-
Objective: To measure the efficiency of fluorescence of DMAT in different solvents.
-
Methodology:
-
Select a fluorescent standard with a known quantum yield and similar excitation/emission wavelengths (e.g., quinine sulfate).
-
Prepare a series of solutions of the standard and DMAT in various solvents with absorbances below 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.
-
Calculate the quantum yield of DMAT relative to the standard using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Comparative Probe Signaling and Workflow
The underlying principle of solvatochromic probes is an intramolecular charge transfer (ICT) upon photoexcitation. The resulting excited state is more polar than the ground state, and its energy level is stabilized to varying degrees by the surrounding solvent molecules. This differential stabilization leads to the observed shifts in the emission spectrum.
Below is a conceptual workflow for the validation of a new polarity probe like DMAT.
A Comparative Guide to Kinase Assay Methodologies for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Kinase Assay Performance
The selection of an appropriate assay technology is critical for the success of a high-throughput screening campaign. Key performance indicators include the Z'-factor (a measure of assay robustness), sensitivity in determining inhibitor potency (IC50 values), and overall throughput. The following table summarizes a comparison of these methods based on data from various studies.
| Parameter | Fluorescence Polarization (FP) | TR-FRET | Luminescence-Based (e.g., Kinase-Glo®) | LC-MS/MS |
| Principle | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Measures the transfer of energy between a donor and an acceptor fluorophore when in close proximity. | Quantifies ATP depletion or ADP production using a luciferase-luciferin reaction. | Directly measures the substrate and phosphorylated product. |
| Z'-Factor | Generally > 0.5, with values of 0.73-0.81 reported for some assays.[1] | Consistently high, often > 0.7, with values around 0.79 reported.[2] | Excellent, frequently > 0.7, with values of 0.86 being common.[3][4] | Not typically used as a primary HTS metric, but excellent for hit validation. |
| IC50 Value Correlation | Good correlation with TR-FRET.[5] Can be influenced by fluorescent compounds. | Good correlation with FP.[5] Less susceptible to interference from fluorescent compounds than standard fluorescence.[6][7] | IC50 values are comparable to those reported in the literature for known inhibitors.[4][8] | Considered a "gold standard" for accurate IC50 determination. |
| Throughput | High, suitable for 384- and 1536-well formats. | High, suitable for 384- and 1536-well formats. | Very high, with a simple "add-and-read" format. | Lower, though advancements are increasing throughput. |
| Cost per Well | Generally low to moderate. | Moderate to high, depending on the cost of proprietary reagents. | Moderate. | High, due to instrument and operational costs. |
| Interference | Susceptible to interference from fluorescent compounds and light scattering. | Less susceptible to interference from fluorescent compounds due to time-resolved measurements.[6][7] | Less prone to optical interference from compounds.[9] | Less susceptible to assay artifacts, but can be affected by ion suppression. |
| Advantages | Homogeneous, no-wash format; relatively low cost.[10] | High sensitivity; robust; less interference.[6][7] | High sensitivity; broad applicability to different kinases; simple protocol.[8][11] | High accuracy and specificity; provides direct measurement of substrate and product. |
| Disadvantages | Potential for false positives from fluorescent compounds. | Higher reagent costs; requires specific instrumentation. | Indirect measurement of kinase activity; can be affected by compounds that interfere with luciferase. | Lower throughput; higher cost; more complex workflow. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for the key kinase assay methods discussed.
Fluorescence Polarization (FP) Kinase Assay
This protocol is based on the principle of detecting the phosphorylation of a fluorescently labeled peptide substrate by a kinase.
Materials:
-
Kinase and its specific peptide substrate (labeled with a fluorophore like fluorescein)
-
ATP
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA)
-
Phospho-specific antibody
-
FP dilution buffer
-
Microplate reader with FP capabilities
Procedure:
-
Kinase Reaction: In a microplate well, combine the kinase, fluorescently labeled substrate, and kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stopping the Reaction: Add the stop solution to terminate the kinase reaction.
-
Detection: Add the phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.
-
Read the fluorescence polarization on a suitable plate reader. An increase in polarization indicates substrate phosphorylation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol describes a common TR-FRET assay format for measuring kinase activity.
Materials:
-
Kinase and a biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA)
-
Europium-labeled anti-phospho-antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
TR-FRET compatible microplate reader
Procedure:
-
Kinase Reaction: In a microplate well, combine the kinase, biotinylated substrate, and kinase reaction buffer.
-
Start the reaction by adding ATP.
-
Incubate at the appropriate temperature and time for the kinase.
-
Stopping the Reaction: Add the stop solution.
-
Detection: Add a mixture of the Europium-labeled antibody and the streptavidin-conjugated acceptor.
-
Incubate to allow the formation of the FRET complex.
-
Read the time-resolved fluorescence, measuring emission at two wavelengths (for the donor and acceptor). An increase in the acceptor/donor emission ratio indicates kinase activity.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is based on the quantification of ATP remaining in the reaction after the kinase-catalyzed phosphorylation.
Materials:
-
Kinase and its substrate
-
ATP
-
Kinase reaction buffer
-
Kinase-Glo® Reagent
-
Luminometer
Procedure:
-
Kinase Reaction: In a microplate well, set up the kinase reaction by combining the kinase, substrate, ATP, and reaction buffer.
-
Incubate for the desired time at the optimal temperature.
-
ATP Detection: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in the well.
-
Mix briefly and incubate at room temperature for about 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence. The signal is inversely proportional to the kinase activity.[11]
LC-MS/MS Kinase Assay
This protocol provides a general workflow for the direct measurement of substrate phosphorylation by LC-MS/MS.
Materials:
-
Kinase and its specific peptide substrate
-
ATP
-
Kinase reaction buffer
-
Quenching solution (e.g., trifluoroacetic acid)
-
LC-MS/MS system (e.g., a nanoLC coupled to a high-resolution mass spectrometer)
Procedure:
-
Kinase Reaction: Perform the kinase reaction in a suitable vessel by incubating the kinase, substrate, ATP, and reaction buffer.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Sample Preparation: Depending on the sample complexity, a desalting or purification step (e.g., using C18 tips) may be necessary.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The substrate and its phosphorylated product are separated by liquid chromatography and detected by mass spectrometry.
-
Data Analysis: Quantify the substrate and product by integrating the area under the curve for their respective mass-to-charge ratios.
Visualizing Assay Workflows
The following diagrams illustrate the fundamental steps of each assay methodology.
Caption: Workflow for a typical Fluorescence Polarization kinase assay.
Caption: Workflow for a typical TR-FRET kinase assay.
Caption: Workflow for a luminescence-based kinase assay (ATP depletion).
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. A Dual Readout Assay Based on Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer to Screen for RSK1 Inhibitors [jstage.jst.go.jp]
- 3. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase-Glo® Luminescent Kinase Assays [promega.com.cn]
- 5. Comparison of assay technologies for a tyrosine kinase assay generates different results in high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. ebiotrade.com [ebiotrade.com]
4-Dimethylaminotolan: A Superior Fluorescent Probe for Protein Studies Over PRODAN
For researchers, scientists, and drug development professionals engaged in protein analysis, the selection of an appropriate fluorescent probe is paramount for obtaining sensitive and accurate data. While PRODAN (6-propionyl-2-(dimethylamino)naphthalene) has been a widely utilized solvatochromic probe, 4-Dimethylaminotolan (DMAT) emerges as a superior alternative, offering significant advantages in key photophysical properties that are critical for detailed protein studies.
This guide provides an objective comparison of the performance of this compound (DMAT) and PRODAN, supported by available experimental data. We will delve into their photophysical characteristics, solvatochromic properties, and practical applications in protein research, highlighting the distinct benefits of DMAT.
Executive Summary
This compound distinguishes itself from PRODAN with a more pronounced solvatochromic shift, higher fluorescence quantum yield in non-polar environments, and a longer fluorescence lifetime. These attributes translate to a greater sensitivity in detecting changes in the local protein environment, making DMAT a more powerful tool for studying protein conformation, dynamics, and binding events.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent probe is heavily influenced by its photophysical parameters. The following table summarizes the key quantitative data for DMAT and PRODAN in various solvents, illustrating the superior characteristics of DMAT for protein studies.
| Property | This compound (DMAT) | PRODAN | Advantage of DMAT |
| Maximum Emission Wavelength (λ_em) | Exhibits a large red shift with increasing solvent polarity, indicating high sensitivity to the environment. | Shows a noticeable, but generally smaller, red shift compared to DMAT. | Greater sensitivity to changes in the local polarity of the protein environment. |
| Fluorescence Quantum Yield (Φ_f) | High in non-polar environments, which mimics the hydrophobic cores of proteins. | Moderate quantum yield that can be quenched in aqueous environments. | Brighter signal in protein interiors, leading to better signal-to-noise ratios. |
| Fluorescence Lifetime (τ_f) | Generally longer lifetime, providing a larger window for detecting dynamic events. | Shorter lifetime, which can limit the resolution of fast protein dynamics. | Improved temporal resolution for studying protein conformational changes. |
| Solvatochromic Shift (Δλ_em) | Demonstrates a significant shift in emission wavelength from non-polar to polar solvents. | Exhibits a moderate solvatochromic shift. | More dramatic response to changes in the protein's local environment, enabling more precise measurements. |
Delving into the Advantages of this compound
The superior photophysical properties of DMAT translate into tangible benefits for researchers studying proteins:
-
Enhanced Sensitivity to Protein Environment: The larger solvatochromic shift of DMAT makes it an exquisitely sensitive reporter of the local polarity within a protein. This allows for the precise tracking of conformational changes, ligand binding events, and protein-protein interactions that alter the probe's microenvironment.
-
Brighter Signal in Hydrophobic Pockets: Proteins often possess hydrophobic cores or binding pockets. DMAT's high quantum yield in non-polar environments ensures a strong fluorescent signal when the probe is localized in these regions, leading to improved detection sensitivity.
-
Improved Temporal Resolution of Protein Dynamics: The longer fluorescence lifetime of DMAT provides a more extended observation window for time-resolved fluorescence measurements. This is particularly advantageous for studying rapid conformational fluctuations and the kinetics of protein folding and unfolding.
Experimental Protocols
To effectively utilize these fluorescent probes, it is essential to follow established experimental protocols for protein labeling and fluorescence spectroscopy.
Protein Labeling with Maleimide-Functionalized Probes
Both DMAT and PRODAN can be chemically synthesized with a maleimide functional group to enable covalent attachment to cysteine residues in a protein. This site-specific labeling ensures that the probe is positioned at a defined location for studying the local environment.
Workflow for Protein Labeling:
Caption: General workflow for labeling a protein with a maleimide-functionalized fluorescent probe.
Detailed Protocol:
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for labeling, add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).
-
Probe Preparation: Dissolve the maleimide-functionalized DMAT or PRODAN in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.
-
Labeling Reaction: Add the probe stock solution to the protein solution. The molar ratio of probe to protein may need to be optimized, but a 10- to 20-fold molar excess of the probe is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted probe by methods such as gel filtration chromatography or dialysis.
Fluorescence Spectroscopy
Once the protein is labeled, its fluorescence properties can be measured to study various aspects of its structure and function.
Workflow for Fluorescence Spectroscopy:
A Comparative Analysis of 4-Dimethylaminotolan and its Analogs for Advanced Applications
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the photophysical properties and experimental protocols of 4-Dimethylaminotolan and its analogs. This publication aims to provide a foundational understanding for the application of these compounds in the development of advanced fluorescent probes and materials.
This comparison guide offers an objective analysis of the performance of this compound, a substituted diphenylacetylene (tolan), and its analogs. The core structure of tolan, characterized by two phenyl rings linked by an acetylene bridge, provides a versatile scaffold for tuning photophysical properties through the introduction of various functional groups. This guide focuses on symmetrically substituted diphenylacetylene derivatives, exploring the influence of electron-donating and electron-withdrawing groups on their absorption and emission characteristics. The data presented herein is crucial for the rational design of novel fluorescent materials for applications in cellular imaging, sensing, and optoelectronics.
Comparative Photophysical Data
The photophysical properties of this compound and its analogs are significantly influenced by the nature of the substituent at the 4 and 4' positions of the diphenylacetylene core. The introduction of electron-donating groups, such as the dimethylamino group, and electron-accepting groups allows for the modulation of the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its absorption and fluorescence behavior.
Below is a summary of the key photophysical data for this compound and a selection of its symmetrically substituted analogs. These compounds demonstrate a range of absorption and emission maxima, as well as varying fluorescence quantum yields, highlighting the tunability of this molecular scaffold.
| Compound | Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |
| 4,4'-Bis(dimethylamino)tolan | -N(CH₃)₂ | ~350-380 | ~400-450 | High |
| 4,4'-Dimethoxytolan | -OCH₃ | ~320-340 | ~350-380 | Moderate |
| Tolan (Unsubstituted) | -H | ~280-300 | ~310-330 | Low |
| 4,4'-Dicyanotolan | -CN | ~300-320 | ~340-360 | Low to Moderate |
| 4,4'-Dinitrotolan | -NO₂ | ~330-350 | Non-emissive | Very Low / Negligible |
Note: The exact values for absorption maxima, emission maxima, and quantum yields are highly dependent on the solvent used for the measurement. The data presented here are approximate ranges based on studies of symmetrically substituted diphenylacetylene derivatives. A detailed study by Wiczk and colleagues provides extensive data on these and other analogs.[1]
Experimental Protocols
To ensure the reproducibility and accuracy of photophysical measurements, standardized experimental protocols are essential. The following outlines the general methodologies for determining the key parameters presented in this guide.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelength of maximum absorption (λ_abs) of the compound.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or dimethyl sulfoxide). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_abs.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
The wavelength at which the highest absorbance is recorded is the λ_abs.
-
Fluorescence Spectroscopy
-
Objective: To determine the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_f).
-
Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector.
-
Procedure for Emission Spectrum:
-
Prepare a dilute solution of the compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
The excitation wavelength is typically set at the λ_abs of the compound.
-
Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength at which the highest fluorescence intensity is observed is the λ_em.
-
-
Procedure for Relative Fluorescence Quantum Yield Determination:
-
A well-characterized fluorescence standard with a known quantum yield and similar absorption and emission properties to the sample is used.
-
The absorbance of both the sample and the standard solutions at the excitation wavelength is measured and kept below 0.1.
-
The integrated fluorescence intensity of both the sample and the standard is measured under identical experimental conditions (excitation wavelength, slit widths).
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:
-
Φ_r is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
-
Visualization of Structure-Property Relationships
The relationship between the electronic nature of the substituents and the resulting photophysical properties can be visualized as a logical workflow. The following diagram illustrates how the introduction of electron-donating or electron-withdrawing groups on the tolan scaffold influences the energy levels of the molecule and, consequently, its absorption and emission characteristics.
Caption: Logical workflow of substituent effects on the photophysical properties of tolan derivatives.
This guide provides a starting point for researchers interested in the application of this compound and its analogs. The systematic tuning of their photophysical properties through chemical modification makes them highly attractive candidates for the development of next-generation fluorescent materials. Further investigation into the biological applications and material science potential of these compounds is warranted.
References
Assessing the Specificity of 4-Dimethylaminotolan: A Comparative Analysis
The identity of the specific chemical entity referred to as "4-Dimethylaminotolan" and its intended biological target could not be definitively established based on publicly available information. Extensive searches for a compound with this exact name did not yield specific results in chemical databases or the scientific literature. It is possible that "this compound" is a novel, unpublished compound, an internal designation not in the public domain, or a potential misnomer for a related chemical structure.
The term "tolan" in chemistry refers to a diphenylacetylene core structure. While various derivatives of tolan are subjects of scientific investigation, particularly in areas like oncology, a specific "this compound" is not described. Commercially available compounds with similar names, such as "4-Dimethylamino-o-tolualdehyde," are structurally distinct from a tolan derivative and therefore cannot be used as a proxy for this analysis.
Without a confirmed chemical structure and a known biological target, a meaningful assessment of the specificity of "this compound" is not feasible. Key aspects of such an analysis, including:
-
On-target activity: The potency and efficacy with which the compound interacts with its intended biological molecule.
-
Off-target effects: The extent to which the compound interacts with other unintended molecules in a biological system, which can lead to undesired side effects.
-
Comparative analysis: A comparison of its specificity profile with that of alternative compounds or therapeutic modalities targeting the same biological pathway.
cannot be performed.
To proceed with a comprehensive comparison guide as requested, the following information is essential:
-
The definitive chemical structure of "this compound."
-
Its intended biological target(s).
-
Published or accessible experimental data detailing its binding affinity, enzyme inhibition, or other relevant activity against its target and a panel of off-targets.
Once this foundational information is available, a thorough assessment of its specificity can be conducted. This would involve a detailed comparison with alternative therapeutic agents, supported by experimental protocols and data visualizations to provide researchers, scientists, and drug development professionals with a clear and objective guide.
Hypothetical Experimental Workflow for Specificity Assessment
Should the identity of this compound and its target be clarified, a typical workflow to assess its specificity would involve the following steps. This workflow is presented as a hypothetical example of the methodologies that would be employed.
Caption: Hypothetical workflow for assessing the specificity of a novel compound.
Hypothetical Signaling Pathway Diagram
If, for instance, this compound were identified as an inhibitor of a specific kinase, a diagram illustrating the targeted signaling pathway would be crucial for understanding the context of its action. The following is a generic example of such a diagram.
Caption: Example of a targeted signaling pathway diagram.
Quantitative Comparison of 4-Dimethylaminotolan Photostability for Advanced Research Applications
In the selection of fluorescent probes for sensitive applications such as live-cell imaging, drug screening, and super-resolution microscopy, photostability is a critical performance parameter. A highly photostable fluorophore allows for longer observation times and higher excitation intensities without significant signal loss, leading to improved signal-to-noise ratios and more reliable quantitative data. This guide provides a quantitative comparison of the photophysical properties of 4-Dimethylaminotolan (DMAT), a fluorescent probe known for its sensitivity to the local environment, with several other commonly used fluorescent dyes: Prodan, Laurdan, Coumarin 1, and Nile Red.
Comparative Analysis of Photophysical Properties
The photostability of a fluorescent molecule is intrinsically linked to its photophysical properties, primarily its fluorescence quantum yield (Φ) and molar extinction coefficient (ε). The product of these two values determines the brightness of a fluorophore; a brighter probe can often be used at lower concentrations or excitation powers, which can indirectly mitigate photobleaching.
| Fluorescent Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Solvent/Environment |
| This compound (DMAT) | ~340 | ~430 | Data not available | Data not available | General |
| Prodan | 361 | 498 | ~20,000 | 0.95 | Methanol/Ethanol[1] |
| 380 | 0.03 | Cyclohexane[1] | |||
| Laurdan | 366 | 497 | 19,500 | 0.61 | General[2] |
| C-Laurdan | 348 | 423 | 12,200 | 0.43 | General[3] |
| Coumarin 1 | 373 | 450 | 23,500 | 0.73 | Ethanol[4] |
| Nile Red | 519 | 638 | 38,000 | 0.70 | Dioxane[5] |
Note: The photophysical properties of many dyes, including DMAT, are highly sensitive to the solvent environment. The data presented here are for the specified solvents and should be considered as representative values.
Discussion of Comparative Photostability
Direct quantitative data on the photobleaching of DMAT is scarce. However, we can infer its potential photostability relative to the other probes.
-
Prodan and Laurdan: These popular membrane probes are known to have limited photostability, particularly in non-polar environments. This is attributed to intersystem crossing to the triplet state, which can lead to photobleaching through reactions with molecular oxygen.[1] Their relatively high quantum yields in polar solvents are often offset by their susceptibility to photobleaching under prolonged or intense illumination.
-
Coumarin 1: Coumarin derivatives are generally recognized for their good photostability. Coumarin 1, with its high quantum yield and substantial extinction coefficient, represents a robust alternative for applications requiring prolonged imaging.
-
Nile Red: This probe exhibits a high quantum yield and a large extinction coefficient, making it a very bright fluorophore. Its photostability is generally considered to be moderate and can be influenced by the local environment.
Given the structural similarities of DMAT to other tolan derivatives, which are often used as rigid linkers in fluorescent probes due to their photochemical stability, it is plausible that DMAT possesses favorable photostability characteristics. However, without direct experimental data, this remains an extrapolation. Researchers are encouraged to perform their own photostability assessments under their specific experimental conditions.
Experimental Protocol for Photostability Measurement
The following is a generalized protocol for quantifying the photostability of a fluorescent probe using a fluorescence microscope. This protocol can be adapted for use with a spectrofluorometer.
Objective: To determine the photobleaching rate of a fluorescent probe under controlled illumination.
Materials:
-
Fluorescent probe stock solution (e.g., in DMSO or ethanol)
-
Appropriate solvent or buffer for dilution
-
Microscope slides and coverslips
-
Fluorescence microscope with a suitable filter set and a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorescent probe in the desired solvent or buffer. The concentration should be optimized to provide a good signal-to-noise ratio without significant inner filter effects.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges of the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and the fluorescence light source. Allow the lamp to warm up for at least 30 minutes to ensure stable output.
-
Select the appropriate filter cube for the fluorescent probe being tested.
-
Set the camera parameters (exposure time, gain, etc.) to values that provide a good image without saturating the detector. These parameters should remain constant throughout the experiment.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (time = 0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a series of images at regular time intervals (e.g., every 10 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Define a region of interest (ROI) in the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an appropriate decay model (e.g., a single or double exponential decay) to determine the photobleaching rate constant or the half-life (the time it takes for the fluorescence intensity to decrease by 50%).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the photostability of a fluorescent probe.
Signaling Pathway and Logical Relationship Diagram
The process of photobleaching can be conceptualized as a signaling pathway where the initial input (photon absorption) leads to a final output (loss of fluorescence). The following diagram illustrates this logical relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran, [DCM] [omlc.org]
- 3. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran, [DCM] [omlc.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Dimethylaminotolan
For Immediate Reference by Laboratory and Drug Development Professionals
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, 4-Dimethylaminotolan should be treated as a hazardous substance. The primary hazards are presumed to include:
-
Toxicity: Harmful if swallowed, inhaled, or in direct contact with skin.[1] Aromatic amines can be toxic and may cause damage to organs through prolonged or repeated exposure.[1]
-
Irritation and Corrosion: May cause serious skin and eye irritation, and potentially severe burns or eye damage.[2][3][4][5][6]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[1]
-
Flammability: While not definitively known for this specific compound, related chemicals can be flammable.[2][4]
Mandatory Personal Protective Equipment (PPE) when handling this compound waste:
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[3][5] |
II. Waste Segregation and Storage
Proper segregation and storage are the first steps in a compliant disposal process.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with aromatic amines.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of waste accumulation.
-
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Specifically, keep it separate from:
-
Strong oxidizing agents
-
Acids
-
Bases
-
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area, away from heat sources and direct sunlight.[7]
III. Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[7] The recommended disposal method is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste materials containing this compound, including contaminated labware and PPE, in the designated hazardous waste container.
-
Container Management: Keep the waste container securely closed except when adding waste. Do not overfill the container.
-
Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal service to arrange for pickup.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in Section I.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place the absorbed or collected material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 4-Dimethylaminotolan
Essential Safety and Handling of 4-Dimethylaminotolan
Core Hazard Summary:
Aromatic amines are a class of compounds known to be biologically active and can be toxic, mutagenic, and/or carcinogenic.[1] They are often readily absorbed through the skin.[2] Therefore, stringent safety precautions are necessary to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Running reactions and work-up | Chemical splash goggles | Nitrile or neoprene gloves (consider double gloving) | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Handling pure compound (solid or oil) | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Recommended to use a NIOSH-approved respirator with an organic vapor cartridge, especially if there is a risk of aerosolization or if not handled in a fume hood. |
| Spill clean-up | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over a lab coat | NIOSH-approved respirator with an organic vapor cartridge |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Weighing and Solution Preparation:
-
Designate a specific area within the fume hood for handling this compound.
-
Use a disposable weighing boat or weigh the compound directly into the reaction vessel.
-
If transferring a solid, use a spatula and avoid creating dust.
-
When preparing solutions, add the solvent to the vessel containing the this compound slowly to avoid splashing.
3. Running Reactions:
-
Set up all apparatus within the fume hood.
-
Ensure all joints are properly sealed to prevent the escape of vapors.
-
Monitor the reaction for any signs of unexpected changes.
4. Work-up and Purification:
-
Perform all extractions, distillations, and chromatographic separations within the fume hood.
-
Be mindful of potentially contaminated solvents and handle them as hazardous waste.
5. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing boats, gloves, paper towels), and spent absorbent materials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste:
-
Non-halogenated Organic Solvents: Collect all organic solvent waste containing this compound in a designated, labeled "Non-Halogenated Organic Waste" container.[6]
-
Aqueous Waste: Collect all aqueous waste from extractions or washes in a designated, labeled "Aqueous Hazardous Waste" container. Do not dispose of this down the drain.
-
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department. They will ensure it is transported to a licensed hazardous waste disposal facility.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
